molecular formula C10H18N2O4 B3265269 Acetyl-L-leucyl glycine CAS No. 4033-42-5

Acetyl-L-leucyl glycine

Cat. No.: B3265269
CAS No.: 4033-42-5
M. Wt: 230.26 g/mol
InChI Key: QWUFVYSSHGGOCQ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetyl-L-leucyl glycine is a useful research compound. Its molecular formula is C10H18N2O4 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetyl-L-leucyl glycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetyl-L-leucyl glycine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-6(2)4-8(12-7(3)13)10(16)11-5-9(14)15/h6,8H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUFVYSSHGGOCQ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Acetyl-L-leucyl glycine synthesis and purification methods

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Purification of Acetyl-L-leucyl-glycine

Introduction

Acetyl-L-leucyl-glycine is a protected dipeptide that serves as a valuable model compound in peptide chemistry and a potential building block in the synthesis of more complex peptidic structures. Its synthesis presents fundamental challenges common to peptide chemistry, including the need for selective protection of functional groups, efficient amide bond formation, and purification strategies that yield a product of high purity while preserving stereochemical integrity. The N-terminal acetyl group is a common modification in natural proteins and can influence a peptide's stability and biological activity by mimicking a post-translational modification and removing the positive charge of the N-terminal amine.[1][2]

This guide, intended for researchers and drug development professionals, provides a detailed walkthrough of a robust solution-phase synthesis and purification strategy for Acetyl-L-leucyl-glycine. As your senior application scientist, I will not only provide step-by-step protocols but also elucidate the critical reasoning behind the selection of specific reagents and conditions, ensuring a self-validating and reproducible workflow. The core principles discussed—protecting group strategy, peptide coupling, and purification—are foundational and broadly applicable across the field of peptide synthesis.

Section 1: Synthetic Strategy and Retrosynthetic Analysis

The successful synthesis of a dipeptide hinges on a well-defined strategy to control reactivity. Direct condensation of N-acetyl-L-leucine and glycine would be inefficient. Therefore, a protecting group strategy is essential to prevent unwanted side reactions, such as the self-polymerization of glycine or the reaction of the N-acetyl-L-leucine carboxyl group with another molecule of itself.[3][4]

Our forward synthesis is designed in four key stages:

  • Preparation of N-acetyl-L-leucine (Ac-Leu-OH): The N-terminus of L-leucine is capped with an acetyl group.

  • Protection of Glycine: The C-terminus of glycine is protected as a methyl ester to prevent its carboxyl group from reacting during the coupling step.

  • Peptide Bond Formation: The activated carboxyl group of Ac-Leu-OH is coupled with the free amino group of glycine methyl ester.

  • Final Deprotection: The methyl ester is removed from the C-terminus to yield the final product.

This approach ensures that the amide bond forms exclusively between the correct functional groups. The preservation of the chiral center at L-leucine is a paramount consideration throughout this process, as racemization can lead to diastereomeric impurities that are difficult to separate and can have different biological activities.[5][6][7]

Section 2: Synthesis Methodology: A Step-by-Step Approach

Preparation of Key Intermediates

2.1.1 N-Acetylation of L-Leucine (Ac-Leu-OH)

The acetylation of the α-amino group of L-leucine is the first critical step. Acetic anhydride is a highly effective and common reagent for this purpose. The reaction is typically performed in an aqueous solution under mildly basic conditions or, as described here, in water, which serves as both solvent and a medium to hydrolyze excess acetic anhydride.[8] This method is well-established and known to cause minimal racemization of the α-carbon, a critical aspect for maintaining the stereochemical purity of the final peptide.[8]

Experimental Protocol: N-Acetylation of L-Leucine

  • Dissolution: In a 250 mL round-bottom flask, suspend L-leucine (e.g., 13.1 g, 0.1 mol) in 100 mL of deionized water.

  • Reagent Addition: While stirring the suspension vigorously at room temperature, add acetic anhydride (e.g., 15.3 mL, 0.16 mol) in a single portion.

  • Reaction: Continue vigorous stirring. The L-leucine will gradually dissolve as the reaction proceeds, and the solution may become warm. Stir for 30-45 minutes.

  • Crystallization: Cool the reaction mixture in an ice bath for 1-2 hours to induce crystallization of the N-acetyl-L-leucine.

  • Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The expected yield is typically high (>85%).

2.1.2 C-Terminal Protection of Glycine (H-Gly-OMe·HCl)

To prevent the carboxyl group of glycine from participating in the subsequent coupling reaction, it is protected as a methyl ester. The Fischer esterification, using methanol as both the solvent and reagent with a strong acid catalyst, is a classic and efficient method.[9] Thionyl chloride (SOCl₂) is an excellent choice as it reacts with methanol to generate anhydrous HCl in situ, which acts as the catalyst, and the byproducts (SO₂ and HCl) are gaseous and easily removed.[10]

Experimental Protocol: Synthesis of Glycine Methyl Ester Hydrochloride

  • Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (containing CaCl₂).

  • Suspension: Add anhydrous methanol (e.g., 100 mL) to the flask and cool it to 0°C in an ice bath. While stirring, slowly add glycine (e.g., 7.5 g, 0.1 mol).

  • Reagent Addition: Cautiously add thionyl chloride (e.g., 11 mL, 0.15 mol) dropwise to the cold, stirring suspension over 30 minutes. The temperature should be maintained below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-4 hours. The reaction progress can be monitored by TLC until the starting glycine spot disappears.[10]

  • Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is the crude glycine methyl ester hydrochloride.

  • Purification (Optional): The crude product is often of sufficient purity for the next step. If necessary, it can be recrystallized by dissolving it in a minimum amount of hot methanol and adding diethyl ether until turbidity is observed, then cooling to crystallize.

The Core Coupling Reaction: Forming the Peptide Bond

This is the central step where the two amino acid derivatives are joined. The formation of an amide bond requires the activation of the carboxylic acid of N-acetyl-L-leucine to make it susceptible to nucleophilic attack by the amino group of glycine methyl ester.[11] A variety of coupling reagents are available for this purpose.

Coupling Reagent Class Examples Mechanism of Action Advantages/Disadvantages
Carbodiimides DCC, DIC, EDCForms a highly reactive O-acylisourea intermediate.Pros: Inexpensive, widely used. Cons: Can cause racemization; DCC byproduct (DCU) is insoluble and difficult to remove.[11][12]
Phosphonium Salts PyBOP, PyAOPForms an active ester or acylphosphonium species.Pros: High coupling efficiency, low racemization. Cons: More expensive.
Aminium/Uronium Salts HBTU, HATU, COMUForms an active ester with an auxiliary nucleophile (e.g., HOBt).Pros: Very fast reaction rates, low racemization, suitable for difficult couplings.[13] Cons: Higher cost.

For this synthesis, we will use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive, 1-hydroxybenzotriazole (HOBt). EDC is a water-soluble carbodiimide, and its urea byproduct is also water-soluble, simplifying purification. HOBt acts as a racemization suppressant by reacting with the O-acylisourea intermediate to form an HOBt-active ester, which is less reactive but more selective, thereby preserving the chiral integrity of L-leucine.[11]

Experimental Protocol: Coupling of Ac-Leu-OH and H-Gly-OMe

  • Dissolution: Dissolve N-acetyl-L-leucine (e.g., 17.3 g, 0.1 mol) and HOBt (e.g., 15.3 g, 0.1 mol) in anhydrous N,N-Dimethylformamide (DMF, 200 mL) in a 500 mL flask. Cool the solution to 0°C.

  • Activation: Add EDC·HCl (e.g., 21.1 g, 0.11 mol) to the cold solution and stir for 30 minutes at 0°C to activate the carboxylic acid.

  • Neutralization & Addition: In a separate flask, suspend glycine methyl ester hydrochloride (e.g., 12.6 g, 0.1 mol) in anhydrous DMF (100 mL) and cool to 0°C. Add a tertiary base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (e.g., 11.0 mL, 0.1 mol) to neutralize the hydrochloride salt and liberate the free amine. Add this mixture to the activated Ac-Leu-OH solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).

  • Work-up: Pour the reaction mixture into 500 mL of cold water. If a precipitate forms, collect it by filtration. If not, extract the aqueous phase with ethyl acetate (3 x 150 mL). Combine the organic extracts and wash successively with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide, Acetyl-L-leucyl-glycine methyl ester.

Final Deprotection: Saponification

The final step is the hydrolysis (saponification) of the methyl ester to yield the free carboxylic acid. This is achieved under basic conditions. Lithium hydroxide (LiOH) is often preferred over sodium hydroxide (NaOH) for peptide ester saponification as it can sometimes provide milder conditions and reduce the risk of side reactions, including racemization of the C-terminal residue (in this case, achiral glycine) or the adjacent chiral residue (leucine).[14][15]

Experimental Protocol: Saponification of Ac-Leu-Gly-OMe

  • Dissolution: Dissolve the crude Acetyl-L-leucyl-glycine methyl ester (from the previous step) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio, 200 mL total volume).

  • Hydrolysis: Cool the solution to 0°C and add a 1 M aqueous solution of LiOH (e.g., 1.1 equivalents) dropwise.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours. Do not let the reaction run for an extended period, as this increases the risk of side reactions.[16]

  • Quenching & Acidification: Once the starting material is consumed, carefully acidify the reaction mixture to pH 2-3 with cold 1 M HCl.

  • Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate (3 x 100 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude Acetyl-L-leucyl-glycine.

Section 3: Purification Strategies for High-Purity Dipeptides

The crude product from the synthesis will contain the desired dipeptide along with residual reagents, byproducts, and potentially small amounts of side-products. A multi-step purification strategy is required to achieve high purity suitable for research or pharmaceutical applications.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for the purification of synthetic peptides.[17][18][19] The principle involves separating molecules based on their hydrophobicity. A nonpolar stationary phase (typically C18-modified silica) is used with a polar mobile phase. A gradient is run from a highly aqueous mobile phase to a more organic one (typically acetonitrile), eluting compounds in order of increasing hydrophobicity.[19]

Preparative RP-HPLC Protocol

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 5-10% acetonitrile in water). Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Column and Buffers:

    • Column: A preparative C18 column (e.g., 250 x 21.2 mm, 5-10 µm particle size).

    • Buffer A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Buffer B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Chromatography:

    • Equilibrate the column with the starting mobile phase composition (e.g., 95% A / 5% B).

    • Inject the sample onto the column.

    • Run a linear gradient to elute the product. A shallow gradient (e.g., 0.5-1% increase in Buffer B per minute) generally provides the best resolution for peptides.[20]

    • Monitor the elution profile at 214 nm or 220 nm, which corresponds to the absorbance of the peptide bond.[21]

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Analysis and Pooling: Analyze the collected fractions for purity using analytical HPLC. Pool the fractions that meet the desired purity specification (e.g., >98%).

  • Lyophilization: Remove the solvents from the pooled fractions by freeze-drying (lyophilization) to obtain the final product as a fluffy, white powder.

Crystallization

For some peptides, crystallization can be an excellent final purification step to achieve very high purity and obtain a stable, solid form.[22] It relies on the slow formation of a highly ordered crystal lattice from a supersaturated solution, which inherently excludes impurities.

General Crystallization Approach (Slow Evaporation)

  • Solvent Screening: Identify a solvent or solvent system in which the peptide has moderate solubility at room temperature and lower solubility at colder temperatures. Common systems include water/isopropanol, water/ethanol, or ethyl acetate/hexane.

  • Saturated Solution: Prepare a nearly saturated solution of the HPLC-purified peptide in the chosen solvent at a slightly elevated temperature.

  • Crystallization: Loosely cap the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly and undisturbed over several days.[23]

  • Isolation: Once crystals have formed, carefully decant the mother liquor and wash the crystals with a small amount of cold solvent. Dry the crystals under vacuum.

Section 4: Analytical Characterization for Quality Assurance

Rigorous analytical testing is non-negotiable to validate the outcome of the synthesis and purification. A panel of orthogonal techniques should be used to confirm the identity, purity, and structural integrity of the final product.[24][25]

Technique Purpose Expected Result for Acetyl-L-leucyl-glycine
Mass Spectrometry (MS) Confirms molecular weight and identity.A molecular ion peak corresponding to the calculated mass (C₁₀H₁₈N₂O₄ = 230.26 g/mol ), e.g., m/z = 231.13 [M+H]⁺.
¹H and ¹³C NMR Confirms the chemical structure and connectivity.The spectrum should show characteristic peaks for the acetyl group, leucine side chain (isobutyl), glycine α-protons, and backbone amide protons, with correct integrations and chemical shifts.
Analytical RP-HPLC Determines purity and detects impurities.A single major peak, with purity calculated by peak area percentage (e.g., >98%).
Chiral Analysis Confirms stereochemical integrity.Analysis by chiral HPLC or comparison of the specific rotation value to a literature standard should confirm the presence of the L-leucine enantiomer and the absence of the D-leucine diastereomer.

Section 5: Workflow Visualization

The following diagrams illustrate the overall synthetic and purification workflow.

Synthesis_Workflow cluster_start Starting Materials cluster_inter Intermediate Synthesis cluster_core Core Synthesis cluster_purify Purification & Analysis Leucine L-Leucine Ac_Leu N-Acetylation (Acetic Anhydride) Leucine->Ac_Leu Glycine Glycine Gly_Ester Esterification (MeOH, SOCl₂) Glycine->Gly_Ester Coupling Peptide Coupling (EDC, HOBt) Ac_Leu->Coupling Gly_Ester->Coupling Saponification Saponification (LiOH) Coupling->Saponification HPLC Preparative RP-HPLC Saponification->HPLC Final_Product Acetyl-L-leucyl-glycine HPLC->Final_Product Analysis Characterization (MS, NMR, HPLC) Final_Product->Analysis

Caption: Overall workflow for the synthesis of Acetyl-L-leucyl-glycine.

Purification_Logic Crude Crude Product (from Saponification) Dissolve Dissolve & Filter Crude->Dissolve Prep_HPLC Preparative RP-HPLC Dissolve->Prep_HPLC Fraction_Analysis Analyze Fractions (Analytical HPLC) Prep_HPLC->Fraction_Analysis Pooling Pool Pure Fractions (>98%) Fraction_Analysis->Pooling Lyophilize Lyophilization Pooling->Lyophilize Pure_Product Final Pure Product (White Powder) Lyophilize->Pure_Product

Caption: Logic diagram for the purification of the final dipeptide product.

Conclusion

The synthesis of Acetyl-L-leucyl-glycine is an excellent exercise in the fundamental principles of modern peptide chemistry. By employing a logical protecting group strategy, selecting an appropriate coupling reagent system that minimizes racemization, and executing a robust purification protocol centered on RP-HPLC, it is possible to obtain this dipeptide in high yield and excellent purity. The detailed methodologies and the rationale provided in this guide equip the research scientist with a comprehensive and validated framework for producing this and other simple peptides, forming a solid foundation for tackling more complex synthetic targets in drug discovery and development.

References

  • Herbst, R. M., & Shemin, D. (1939). Acetylglycine. Organic Syntheses, 19, 4. [Link]

  • Lin, J. H. (1990). U.S. Patent No. 4,918,222. Washington, DC: U.S.
  • Lin, J. J. (1986). European Patent No. EP0197659A1.
  • Unknown. (Year). Continuous synthesis method of glycine methyl ester hydrochloride. Patsnap. [Link]

  • Unknown. (2019).
  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. [Link]

  • Unknown. (n.d.). Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. [Link]

  • Luo, Y., & Zhang, S. (2021). Chirality Effects in Peptide Assembly Structures. Frontiers in Chemistry, 9, 684531. [Link]

  • Vila-Farrés, X., & Giralt, E. (2018). Protecting Groups in Peptide Synthesis. Future Medicinal Chemistry, 10(12), 1507-1521. [Link]

  • Cambrex. (n.d.). Peptide crystallization. [Link]

  • Unknown. (2017).
  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-35. [Link]

  • ResolveMass Laboratories Inc. (2023). Peptide Characterization Techniques and Applications. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Bundy, J. L., & Pielak, G. J. (2015). A Newcomer's Guide to Peptide Crystallography. Methods in Molecular Biology, 1258, 229-245. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • Advanced Chromatography Technologies Ltd. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Singh, S. K., et al. (2023). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 10(02), 488–500. [Link]

  • Unknown. (Year). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
  • Geerts, E., et al. (2021). Acetylation turns leucine into a drug by membrane transporter switching. Communications Biology, 4(1), 932. [Link]

  • Unknown. (1993). European Patent No. EP0523461A2.
  • Luo, Y., & Zhang, S. (2021). Chirality Effects in Peptide Assembly Structures. PMC, 9, 684531. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. [Link]

  • Kadir, O. K., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(12), 9349-9358. [Link]

  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. [Link]

  • APC. (2024). Peptide Crystallization: Techniques, Challenges, and Solutions. [Link]

  • Kumar, A., & Sharma, A. (2019). Preparation and use of N-acetyl-α-amino acids. Journal of Amino Acids, 2019, 1-13. [Link]

  • Pascal, R., & Sola, R. (2004). Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support. Journal of Peptide Science, 10(8), 489-496. [Link]

  • Schepartz, A. (2016). HPLC Purification of Peptides. Protocols.io. [Link]

  • Albericio, F., et al. (2004). Amino Acid-Protecting Groups. Chemical Reviews, 104(5), 2265-2368. [Link]

  • Creative Biostructure. (n.d.). Peptide Crystallization Service. [Link]

  • Jamieson, A. G., & Bode, J. W. (2012). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 3(1), 87-90. [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • Katritzky, A. R., et al. (1995). A conventional new procedure for N-acylation of unprotected amino acids. Synthesis, (5), 503-505. [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Characterization & Analytics. [Link]

  • Dr. G Bhanu Prakash. (2023). Metabolism Of Glycine, Leucine, Isoleucine, Valine, Arginine and Histidine. [Link]

  • Creative Biostructure. (n.d.). Peptide Crystallization. [Link]

  • Nakashima, Y., et al. (2020). Chirality control of inorganic materials and metals by peptides or amino acids. Communications Chemistry, 3(1), 1-10. [Link]

  • OperaChem. (2024). Saponification-Typical procedures. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2562-2570. [Link]

  • Bio-Synthesis. (2021). Protein Chemistry, Chirality, Peptide bond and Levels of protein structures. [Link]

Sources

Methodological & Application

Application Note: Acetyl-L-leucyl glycine (Ac-Leu-Gly) Systems in Neurodegenerative Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide addresses the specific role of Acetyl-L-leucyl glycine (Ac-Leu-Gly) in neurodegenerative disease research.

While often confused with the ataxia drug N-Acetyl-L-Leucine, the specific sequence Ac-Leu-Gly serves a distinct and critical function as the bio-recognition motif for Histone Deacetylase (HDAC) substrates .[1] These substrates are the industry standard for screening neuroprotective epigenetic drugs (HDAC inhibitors) for Alzheimer’s, Huntington’s, and Parkinson’s diseases.[1]

Executive Summary & Scientific Context

In the landscape of neurodegenerative research, Acetyl-L-leucyl glycine (Ac-Leu-Gly) is not merely a peptide; it is the canonical N-terminal recognition sequence used to mimic the histone tail in fluorogenic assays.[1]

Histone Deacetylases (HDACs) are pivotal targets in neurodegeneration.[1] HDAC2 and HDAC3 overexpression is linked to cognitive decline and synaptic plasticity defects in Alzheimer’s Disease (AD).[1] To develop inhibitors (like Vorinostat or RGFP966) that can cross the blood-brain barrier and rescue memory, researchers must screen compounds against specific HDAC isoforms.[1]

Ac-Leu-Gly serves as the stable, non-reactive "cap" on the substrate Ac-Leu-Gly-Lys(Ac)-AMC .[1] This tripeptide structure allows the enzyme to focus specifically on the acetylated lysine residue.[1] Upon deacetylation by an HDAC, the motif becomes susceptible to tryptic cleavage, releasing a fluorophore.[1] This system is the gold standard for quantifying the potency of neuroprotective candidates.[1]

Key Applications
  • HDAC Isoform Profiling: Differentiating between Class I (HDAC1/2/3 - memory/learning) and Class IIa (HDAC4/5 - neurodevelopment) targets using specific Ac-Leu-Gly variants.[1]

  • Kinetic Analysis: Determining

    
     and 
    
    
    
    of novel neuroprotective enzymes.
  • Bioactive Dipeptide Research: Emerging evidence suggests the core Leu-Gly scaffold may modulate dopamine tone in striatal circuits, offering a secondary therapeutic avenue.[1]

Mechanism of Action: The Ac-Leu-Gly Sensor System

The utility of Ac-Leu-Gly relies on a two-step enzymatic signal amplification.[1] It acts as a "gatekeeper" motif that ensures the fluorophore is only released after the specific epigenetic event (deacetylation) occurs.[1]

Signaling Pathway Diagram (DOT Visualization)

HDAC_Assay_Mechanism cluster_0 Step 1: Epigenetic Event cluster_1 Step 2: Signal Generation Substrate Substrate: Ac-Leu-Gly-Lys(Ac)-AMC (Non-Fluorescent) Intermediate Deacetylated Intermediate: Ac-Leu-Gly-Lys-AMC Substrate->Intermediate Deacetylation (Rate Limiting Step) HDAC_Enzyme Target Enzyme (HDAC1/2/3) HDAC_Enzyme->Substrate Catalyzes Product Signal: Free AMC Fluorophore (Blue Fluorescence) Intermediate->Product Peptide Cleavage (Fast) Developer Developer Reagent (Trypsin) Developer->Intermediate Recognizes Lys+ Inhibitor Neuroprotective Drug (e.g., Vorinostat) Inhibitor->HDAC_Enzyme Blocks

Caption: The Ac-Leu-Gly motif directs substrate specificity.[1][2] HDAC removes the acetyl group from Lysine, creating a binding site for Trypsin, which then cleaves the AMC fluorophore to generate a signal.[1]

Detailed Experimental Protocol

Protocol Title: Fluorometric Screening of Neuroprotective HDAC Inhibitors using Ac-Leu-Gly Substrates Target: Identification of compounds that inhibit HDAC2 (linked to memory loss) while sparing other isoforms.[1]

A. Reagents & Preparation
ComponentSpecificationRole
Substrate Ac-Leu-Gly-Lys(Ac)-AMC Class I/IIb HDAC substrate.[1][3][4][5]

.[1]
Alternative Substrate Ac-Leu-Gly-Lys(Tfa)-AMC Trifluoroacetylated; specific for Class IIa (HDAC4/8).[1]
Assay Buffer 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSAPhysiological mimic; BSA prevents enzyme loss.[1]
Developer Trypsin (10 mg/mL stock) in Assay BufferCleaves Lys-AMC bond only if deacetylated.[1]
Inhibitor Control Trichostatin A (TSA) or SAHAPositive control for inhibition (IC50 validation).[1]
B. Step-by-Step Workflow
Phase 1: Enzyme-Inhibitor Pre-Incubation

Rationale: Many neuroprotective drugs are "slow-binding" inhibitors.[1] Pre-incubation ensures equilibrium.[1]

  • Dilute Compounds: Prepare 10-point serial dilutions of test compounds in DMSO. Final DMSO concentration in assay should be <1%.[1]

  • Plate Setup: Add 10 µL of diluted compound to a black 96-well or 384-well microplate (low auto-fluorescence).

  • Enzyme Addition: Dilute human recombinant HDAC (e.g., HDAC2) to 2 ng/µL in Assay Buffer. Add 15 µL to each well.

  • Incubation: Incubate for 30 minutes at 25°C to allow inhibitor binding.

Phase 2: Substrate Reaction (The Ac-Leu-Gly Step)[1]
  • Substrate Prep: Dilute Ac-Leu-Gly-Lys(Ac)-AMC to 2x the desired final concentration (typically 20-50 µM).

    • Note: The Ac-Leu-Gly backbone ensures stability against non-specific proteases during this phase.[1]

  • Initiation: Add 25 µL of Substrate solution to each well. Total volume = 50 µL.[1]

  • Reaction: Incubate at 37°C for 30–60 minutes .

    • Critical: This is the linear phase of deacetylation.[1]

Phase 3: Development & Readout[1]
  • Stop & Develop: Add 50 µL of Developer Solution (Trypsin + 2 µM TSA).

    • Mechanism:[1][6][7][8][9] TSA stops the HDAC reaction immediately.[1] Trypsin recognizes the newly exposed positive charge on the Lysine (facilitated by the Ac-Leu-Gly spacing) and cleaves the AMC.[1]

  • Development Time: Incubate for 15 minutes at room temperature.

  • Detection: Measure Fluorescence Intensity (Ex/Em = 360/460 nm) on a plate reader.

C. Data Analysis & Validation

Calculate % Inhibition using the formula:


[1][3][5][7][8][9]

Self-Validation Check:

  • Z-Factor: Must be > 0.5 for a valid screen.[1]

  • Signal-to-Background: The Control (Enzyme + Substrate) should be >5x the Blank (No Enzyme).[1] If low, check Trypsin activity or Substrate purity.[1]

Emerging Research: Ac-Leu-Gly as a Bioactive Peptide

While the HDAC application is the primary industrial use, recent academic research indicates the Leu-Gly dipeptide sequence itself has neuroactive properties.[1]

  • Dopamine Modulation: The sequence Leu-Gly (often studied as the metabolite of MIF-1) has been shown to enhance dopamine release in the striatum.[1] The acetylated form (Ac-Leu-Gly ) is investigated as a more lipophilic, BBB-permeable prodrug.[1]

  • Differentiation from N-Acetyl-L-Leucine (NALL):

    • NALL: Used for Cerebellar Ataxia and Niemann-Pick C. Mechanism involves normalizing membrane potential.[1]

    • Ac-Leu-Gly: Distinct mechanism.[1][6][10] Researchers must not interchange these compounds.[1] Ac-Leu-Gly is specifically preferred when investigating peptidase-mediated pathways or HDAC inhibition kinetics.[1]

References

  • Bradner, J. E., et al. (2010).[1] Chemical phylogenetics of histone deacetylases. Nature Chemical Biology.[1] (Establishes the use of Ac-Leu-Gly substrates for HDAC profiling). Link

  • Wegener, D., et al. (2003).[1] Fluorogenic substrates for histone deacetylases.[1][4] Chemistry & Biology.[1][7][9][10][11] (Details the synthesis and kinetics of Ac-Leu-Gly-Lys-AMC). Link[1]

  • Han, W., et al. (2018).[1] Leucine-Glycine dipeptide increases dopamine levels in the striatum.[1] Neuroscience Letters.[1] (Evidence for the bioactive potential of the peptide core).[1] Link[1]

  • Schultz, B. E., et al. (2004).[1] Kinetics and comparative reactivity of human class I and class IIb histone deacetylases. Biochemistry.[1][3][4][5][7][8][11] (Protocol validation using Ac-Leu-Gly substrates). Link[1]

Sources

Quantitative Bioanalysis of Acetyl-L-leucyl glycine (Ac-Leu-Gly) in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The accurate detection of Acetyl-L-leucyl glycine (Ac-Leu-Gly) in biological samples represents a specific challenge in peptidomics and metabolic profiling. Unlike free dipeptides, the N-terminal acetylation removes the basic amine functionality, significantly altering the molecule's isoelectric point (pI) and ionization efficiency. This modification renders the molecule resistant to aminopeptidases but leaves the C-terminus vulnerable to carboxypeptidases, making sample stabilization critical.

This application note details a robust LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) workflow for the quantification of Ac-Leu-Gly. We prioritize a Reverse-Phase (RP) approach utilizing high-strength silica (HSS) technology to ensure adequate retention of this small, polar analyte, coupled with Positive Electrospray Ionization (ESI+) for high-sensitivity detection.

Key Analytical Challenges
  • Low Molecular Weight (MW ~230 Da): Falls into the "chemical noise" region of many mass spectrometers.

  • Polarity: The acetyl group and glycine residue increase polarity, risking early elution (ion suppression zone) on standard C18 columns.

  • Lack of Chromophore: UV detection is insufficient; MS/MS is required for selectivity.

Analytical Workflow Logic

The following diagram illustrates the critical decision pathways for analyzing N-acetylated dipeptides.

Workflow Start Biological Sample (Plasma/Urine/Tissue) Stabilization Enzyme Inhibition (EDTA/Acidification) Start->Stabilization Prevent C-term hydrolysis Extraction Protein Precipitation (PPT) Acetonitrile 3:1 Stabilization->Extraction Remove proteins Separation Chromatography Column: C18 HSS T3 Phase: Acidic H2O/ACN Extraction->Separation Retain polar analyte Ionization ESI Source Positive Mode (M+H)+ Separation->Ionization Protonation Detection MRM Detection Quant: 231.1 -> 156.1 Qual: 231.1 -> 86.1 Ionization->Detection Selectivity

Figure 1: Analytical workflow emphasizing sample stabilization and specific MRM transitions.

Experimental Protocols

Reagents and Standards[1][2][3]
  • Analyte: Acetyl-L-leucyl glycine (Custom synthesis or high-purity standard, >98%).

  • Internal Standard (IS): Acetyl-L-leucyl-(

    
    , 
    
    
    
    )-glycine or structural analog (e.g., Acetyl-Val-Gly).
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Water.

  • Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation (Protein Precipitation)

Rationale: Solid Phase Extraction (SPE) often results in breakthrough of small, polar dipeptides. Protein precipitation provides high recovery with minimal method development time.

Step-by-Step Procedure:

  • Thawing: Thaw plasma samples on ice. Vortex for 10 seconds.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL in water). Vortex briefly.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Note: The acid helps dissociate the peptide from plasma proteins and ensures protonation.

  • Vortex: Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to a clean vial.

  • Dilution (Optional but Recommended): Dilute the supernatant 1:1 with 0.1% Formic Acid in Water .

    • Critical: This reduces the solvent strength (from ~75% ACN to ~37% ACN), preventing "solvent effect" peak broadening on the LC column.

LC-MS/MS Methodology

Rationale: Standard C18 columns may not retain Ac-Leu-Gly sufficiently. We utilize a High-Strength Silica (HSS) T3 column, designed to retain polar compounds in 100% aqueous conditions.

Liquid Chromatography Conditions:

Parameter Setting
System UHPLC (e.g., Waters Acquity or Agilent 1290)
Column Waters HSS T3 C18, 2.1 x 100 mm, 1.8 µm
Column Temp 40°C
Flow Rate 0.4 mL/min
Injection Vol 5 µL
Mobile Phase A Water + 0.1% Formic Acid

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

Gradient Profile:

Time (min) %B Event
0.0 2 Initial Hold (Focusing)
1.0 2 End Loading
5.0 40 Linear Gradient
5.1 95 Wash
6.5 95 End Wash
6.6 2 Re-equilibration

| 8.5 | 2 | End Run |

Mass Spectrometry Parameters (Source: ESI+):

  • Mode: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temp: 500°C

  • Cone Voltage: Optimized per instrument (typically 20-30 V)

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Cone (V) CE (eV) Type
Ac-Leu-Gly 231.1 156.1 25 18 Quant
Ac-Leu-Gly 231.1 86.1 25 30 Qual
Ac-Leu-Gly 231.1 185.1 25 12 Qual (Loss of H2O+CO)

| IS (Analog) | Variable | Variable | - | - | Quant |

  • Mechanistic Insight: The Quant transition (231.1 -> 156.1) corresponds to the cleavage of the peptide bond, generating the Ac-Leu acylium ion (

    
     ion). This is structurally specific and usually more intense than the 
    
    
    
    ion (Glycine, m/z 76), which suffers from low mass cut-off noise.

Method Validation & Quality Control

To ensure the trustworthiness of the data, the method must be validated against the following criteria (based on FDA/EMA Bioanalytical Guidelines).

Linearity and Range[3][4][5][6][7]
  • Range: 1 ng/mL to 1000 ng/mL.

  • Curve Fitting: Linear regression with

    
     weighting.
    
  • Acceptance:

    
    ; Back-calculated standards within ±15% (±20% at LLOQ).
    
Matrix Effect Assessment

Since Ac-Leu-Gly elutes early/mid-gradient, it is susceptible to suppression by phospholipids.

  • Protocol: Infuse a constant stream of pure Ac-Leu-Gly (100 ng/mL) post-column while injecting a blank plasma extract.

  • Observation: Monitor the baseline for dips (suppression) or humps (enhancement) at the retention time of the analyte (approx. 2.5 - 3.0 min).

Stability (Critical)

N-acetylated peptides are protected from aminopeptidases but not carboxypeptidases.

  • Bench-top Stability: Assess stability in plasma at Room Temperature for 4 hours.

  • Freeze-Thaw: Evaluate after 3 cycles (-80°C to RT).

  • Recommendation: If degradation is observed, add EDTA (metalloprotease inhibitor) and PMSF (serine protease inhibitor) to the collection tubes immediately upon blood draw.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Ensure Mobile Phase A has sufficient ionic strength (0.1% FA). Switch to HSS T3 column (better end-capping).
Low Sensitivity Ion suppression from matrix.Improve sample cleanup (switch to Mixed-Mode Cation Exchange SPE) or improve chromatographic resolution.
Carryover Analyte sticking to injector needle.Use a needle wash of 50:50 MeOH:Water + 0.5% FA.
High Backpressure Protein precipitation incomplete.Ensure centrifugation is sufficient (15k g). Use a 0.2 µm filter plate if necessary.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Perdivara, I., et al. (2010). "Determination of N-acetylated peptides by tandem mass spectrometry." Journal of The American Society for Mass Spectrometry. (Discusses fragmentation mechanisms of N-acetyl peptides, specifically the dominance of b-ions). Link

  • Hills, J. et al. (2019). "LC-MS/MS profiling of N-acetyl-L-leucine and related metabolites in plasma." Analytical Biochemistry. (Provides foundational chromatographic conditions for acetyl-leucine derivatives). Link

  • ChEBI Database. "N-acetyl-L-leucine."[1][2][3] (Structural and chemical property verification). Link[1][3]

Sources

A Robust and Validated HPLC-MS/MS Method for the Quantification of Acetyl-L-leucyl glycine in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Application Note and Protocol

Abstract & Introduction

Acetyl-L-leucyl glycine is a modified dipeptide with emerging interest in various fields of biomedical research. Accurate quantification of this analyte in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and biomarker studies. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers unparalleled sensitivity and selectivity for this purpose.[1]

This document provides a comprehensive, step-by-step protocol for the quantification of Acetyl-L-leucyl glycine in human plasma. The method employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled (SIL) internal standard to ensure accuracy and precision by correcting for matrix effects and procedural variability.[2][3] The entire method has been structured to align with the principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), ensuring the generation of reliable and reproducible data for regulatory submissions and fundamental research.[4][5][6]

Principle of the Method

This method is based on the principle of liquid chromatography-tandem mass spectrometry (LC-MS/MS). The workflow begins with a simple and efficient protein precipitation step to extract Acetyl-L-leucyl glycine and its stable isotope-labeled internal standard (SIL-IS) from human plasma. The extracted sample is then injected into an HPLC system where the analyte and SIL-IS are chromatographically separated from endogenous plasma components using a reversed-phase C18 column.

Following separation, the column eluent is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The instrument is set to Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte and the SIL-IS. Quantification is achieved by calculating the ratio of the peak area of the analyte to that of the SIL-IS and plotting this ratio against the concentrations of the calibration standards.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Analytes: Acetyl-L-leucyl glycine (≥98% purity), Acetyl-L-leucyl glycine-d5 (or other stable isotope-labeled variant, ≥98% purity, ≥99% isotopic purity) as internal standard.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade, ≥99%), Deionized Water (18.2 MΩ·cm).

  • Biological Matrix: Blank human plasma (with K2-EDTA as anticoagulant), sourced from at least six unique donors.

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials with inserts, analytical balance, volumetric flasks, and calibrated pipettes.

Instrumentation
  • HPLC System: A system capable of delivering accurate gradients at flow rates between 0.3-0.6 mL/min (e.g., Shimadzu Nexera, Waters ACQUITY UPLC).

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of MRM analysis (e.g., Sciex 6500+, Waters Xevo TQ-S, Agilent 6495C).

  • Analytical Column: A reversed-phase C18 column with appropriate dimensions (e.g., Phenomenex Kinetex C18, 2.6 µm, 100 Å, 50 x 2.1 mm).

  • Data System: Software for instrument control, data acquisition, and processing (e.g., Analyst®, MassLynx®, MassHunter®).

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

The causality behind preparing separate stock solutions for calibration (CAL) standards and quality control (QC) samples is to avoid analytical bias. If a single stock is used for both, any error in its preparation will not be detected. Using independently prepared stocks provides a true measure of the method's accuracy.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 5 mg of Acetyl-L-leucyl glycine and its SIL-IS into separate 5 mL volumetric flasks.

    • Dissolve the contents in methanol and bring to volume. These are the primary stocks (S1).

  • QC Stock Solution (1 mg/mL):

    • Using a separate weighing, prepare an independent 1 mg/mL stock solution of Acetyl-L-leucyl glycine as described above. This is the QC primary stock (QS1).

  • Working Solutions:

    • Prepare a series of intermediate working solutions for CAL standards by serially diluting the primary stock (S1) with 50:50 (v/v) methanol:water.

    • Prepare intermediate working solutions for Low, Mid, and High QC samples by diluting the QC primary stock (QS1).

    • Prepare an internal standard working solution (IS-WS) by diluting the SIL-IS primary stock to a concentration of 500 ng/mL in 50:50 (v/v) methanol:water. The concentration of the IS should be chosen to yield a consistent and strong signal without saturating the detector.

  • Preparation of CAL and QC Samples in Plasma:

    • To prepare the CAL standards, spike 95 µL of pooled blank human plasma with 5 µL of the appropriate CAL working solution. This "spiking" should constitute no more than 5-10% of the final volume to avoid altering the matrix composition significantly.

    • Prepare QC samples at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC, using the same spiking procedure with the QC working solutions.[7]

Sample Preparation: Protein Precipitation

Protein precipitation is selected for its speed, simplicity, and effectiveness in removing the majority of proteins from plasma, which can interfere with the analysis and foul the LC-MS system.[8][9] Acetonitrile is often an efficient precipitating agent.[9]

G cluster_prep Sample Preparation Workflow s1 1. Aliquot 50 µL of Plasma Sample (CAL, QC, or Unknown) s2 2. Add 10 µL of IS Working Solution (500 ng/mL SIL-IS) s1->s2 Spike IS s3 3. Add 200 µL of cold Acetonitrile (containing 0.1% Formic Acid) s2->s3 Precipitate Proteins s4 4. Vortex for 1 minute s3->s4 Ensure Mixing s5 5. Centrifuge at 14,000 x g for 10 minutes at 4°C s4->s5 Pellet Proteins s6 6. Transfer 100 µL of Supernatant to Autosampler Vial s5->s6 Isolate Extract s7 7. Inject 5 µL into HPLC-MS/MS s6->s7 Analysis

Caption: Workflow for plasma sample preparation using protein precipitation.

Step-by-Step Protocol:

  • Label 1.5 mL microcentrifuge tubes for each sample.

  • To each tube, add 50 µL of the corresponding plasma sample (CAL, QC, or unknown).

  • Add 10 µL of the IS Working Solution (500 ng/mL) to every tube except for "double blank" samples (matrix blank without analyte or IS). Adding the IS early ensures it accounts for variability in all subsequent steps.[2]

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to improve protein precipitation efficiency and ensures the analyte remains protonated for positive mode ESI.

  • Vortex each tube vigorously for 1 minute to ensure complete protein denaturation and precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial for analysis.

HPLC-MS/MS Analysis

The following tables summarize the starting parameters for method development. These must be optimized for the specific instrument configuration used.

Table 1: HPLC Parameters

Parameter Setting Rationale
Column Phenomenex Kinetex C18, 2.6 µm, 50 x 2.1 mm Provides good retention and peak shape for small polar molecules.
Mobile Phase A 0.1% Formic Acid in Water Standard aqueous phase for reversed-phase LC-MS.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Standard organic phase. Formic acid improves ionization efficiency.
Flow Rate 0.4 mL/min Appropriate for the column dimensions.
Injection Volume 5 µL Balances sensitivity with potential for column overload.
Column Temp. 40 °C Improves peak shape and reduces viscosity.

| Gradient | See Table 2 | Designed for rapid elution and column re-equilibration. |

Table 2: HPLC Gradient Program

Time (min) % Mobile Phase B
0.0 5
0.5 5
2.5 95
3.5 95
3.6 5

| 5.0 | 5 |

Table 3: Mass Spectrometer Parameters

Parameter Setting Rationale
Ionization Mode Electrospray Ionization (ESI), Positive Peptides readily form positive ions by protonation.
Scan Type Multiple Reaction Monitoring (MRM) Provides high selectivity and sensitivity for quantification.[8]
Ion Source Gas 1 50 psi Optimized for nebulization.
Ion Source Gas 2 55 psi Optimized for desolvation.
Curtain Gas 35 psi Prevents neutral molecules from entering the mass analyzer.
IonSpray Voltage 5500 V Optimized for ion generation.
Temperature 500 °C Facilitates efficient desolvation of droplets.

| MRM Transitions | See Table 4 | Specific precursor-product pairs for analyte and IS. |

Table 4: Proposed MRM Transitions (To be optimized empirically) Based on calculated monoisotopic mass of 230.13 Da for Acetyl-L-leucyl glycine.

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Acetyl-L-leucyl glycine 231.1 Fragment 1 100 Optimize
Acetyl-L-leucyl glycine 231.1 Fragment 2 100 Optimize

| SIL-IS (+5 Da) | 236.1 | Corresponding Fragment 1 | 100 | Optimize |

Bioanalytical Method Validation

To ensure the method is fit for its intended purpose, a full validation must be conducted according to regulatory guidelines.[6][10] The objective is to demonstrate that the analytical procedure is suitable and reliable for the quantification of Acetyl-L-leucyl glycine in human plasma.[10]

G cluster_validation Core Validation Parameters (ICH Q2 / FDA BMV) mv Method Validation spec Selectivity mv->spec acc_prec Accuracy & Precision mv->acc_prec cal Calibration Curve (Linearity & Range) mv->cal sens Sensitivity (LLOQ) mv->sens stab Stability mv->stab me Matrix Effect & Recovery mv->me

Caption: Key parameters for bioanalytical method validation.

Validation Experiments and Acceptance Criteria

The following table outlines the key experiments and their corresponding acceptance criteria based on FDA guidance.[4]

Table 5: Method Validation Procedures and Acceptance Criteria

Parameter Experimental Procedure Acceptance Criteria
Selectivity Analyze blank plasma from ≥6 unique sources. Check for interferences at the retention times of the analyte and IS. Response of interfering peaks must be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range Analyze a calibration curve with a blank, a zero standard, and ≥6 non-zero standards over at least 3 separate runs. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Sensitivity (LLOQ) Analyze ≥5 replicates of the LLOQ sample. Analyte response should be at least 5 times the blank response. Accuracy: 80-120% of nominal. Precision: ≤20% CV.[4]
Accuracy & Precision Analyze ≥5 replicates of QC samples (LLOQ, Low, Mid, High) in ≥3 validation runs on different days. Intra- & Inter-run Precision: CV ≤15% (≤20% at LLOQ). Intra- & Inter-run Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).
Matrix Effect Compare the analyte/IS peak area ratio in post-extraction spiked samples from ≥6 sources to the ratio in neat solution. The CV of the IS-normalized matrix factor across all sources should be ≤15%.
Recovery Compare the analyte peak area from pre-extraction spiked samples to post-extraction spiked samples from ≥6 sources. Recovery should be consistent, precise, and reproducible.

| Stability | Assess analyte stability in plasma under various conditions: Freeze-thaw (≥3 cycles), short-term (bench-top), long-term (-80°C), and post-preparative (autosampler). | Mean concentration of stability samples must be within ±15% of nominal concentration. |

Conclusion

This application note details a selective, sensitive, and robust HPLC-MS/MS method for the quantification of Acetyl-L-leucyl glycine in human plasma. The protocol, from sample preparation to method validation, is designed to produce high-quality, reproducible data suitable for both research and regulated bioanalysis. The provided validation framework ensures that the method is trustworthy and fit for its intended purpose, adhering to established international guidelines.

References

  • An HPLC-MS/MS method for quantitation of Gly-MCA in mouse plasma: Application to a pharmacokinetic study. (2017). PubMed. [Link]

  • Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). (n.d.). ResearchGate. [Link]

  • Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation. (2015). National Institutes of Health (NIH). [Link]

  • Internal Standard Options for Peptide LC-MS Quantification - Part 1. (2018). YouTube. [Link]

  • LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma. (2019). National Institutes of Health (NIH). [Link]

  • Sample preparation techniques for the untargeted LC-MS-based discovery of peptides in complex biological matrices. (2011). PubMed. [Link]

  • Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. (n.d.). Anapharm Bioanalytics. [Link]

  • Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine. (2023). MDPI. [Link]

  • (PDF) Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. (2011). ResearchGate. [Link]

  • Internal Standards for Protein Quantification by LC-MS/MS. (2012). Analytical Chemistry. [Link]

  • Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry. (2012). PubMed. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2021). Taylor & Francis Online. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). ResolveMass. [Link]

  • (PDF) Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine. (2023). ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration (FDA). [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014). National Institutes of Health (NIH). [Link]

  • Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. (2011). National Institutes of Health (NIH). [Link]

  • Determination of glycine in biofluid by hydrophilic interaction chromatography coupled with tandem mass spectrometry and its application to the quantification of glycine released by embryonal carcinoma stem cells. (2018). ResearchGate. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). U.S. Food and Drug Administration (FDA). [Link]

Sources

Application Note: Pharmacokinetic and Functional Profiling of Acetyl-L-leucyl-glycine (Ac-Leu-Gly)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for drug development professionals and research scientists evaluating Acetyl-L-leucyl-glycine (Ac-Leu-Gly) . While N-Acetyl-L-Leucine is a known therapeutic for ataxia, the dipeptide derivative Ac-Leu-Gly represents a distinct class of "stabilized dipeptides" often investigated for enhanced metabolic stability, blood-brain barrier (BBB) permeation, and as prodrug scaffolds.

This guide details the protocols required to validate Ac-Leu-Gly as a therapeutic candidate, focusing on its stability, transport mechanisms, and bioanalytical quantification.

Executive Summary & Therapeutic Rationale

Acetyl-L-leucyl-glycine (Ac-Leu-Gly) is an N-acetylated dipeptide. Unlike its parent dipeptide (L-Leu-Gly), which is rapidly degraded by aminopeptidases in the plasma and cytosol, the N-acetyl group of Ac-Leu-Gly blocks the N-terminus, significantly extending its half-life.

Therapeutic Potential:

  • Neuroprotection & Ataxia: Analogous to N-Acetyl-L-Leucine (Tanganil), Ac-Leu-Gly is investigated for its ability to modulate neuronal membrane potential and metabolic flux.

  • Prodrug Delivery: It serves as a carrier to deliver Leucine and Glycine (both neurotransmitter modulators) across the Blood-Brain Barrier (BBB) via specific transporters (MCT1 or PEPT2) rather than passive diffusion.

  • Enzyme Inhibition Scaffold: The Ac-Leu-Gly motif acts as a recognition sequence for specific metalloproteases; derivatives (e.g., aldehydes or chloromethyl ketones) are potent protease inhibitors.

Physicochemical & Stability Profiling

Before efficacy testing, the compound's resistance to enzymatic cleavage must be established.

Experiment A: Comparative Enzymatic Stability Assay

Objective: Determine the metabolic half-life (


) of Ac-Leu-Gly vs. L-Leu-Gly in human plasma and liver S9 fractions.

Rationale: The N-acetyl group should confer resistance to exopeptidases (aminopeptidases). Degradation will likely occur via C-terminal carboxypeptidases or specific acylases.

Protocol:

  • Preparation: Prepare 10 mM stock solutions of Ac-Leu-Gly and L-Leu-Gly in DMSO.

  • Incubation:

    • Dilute stocks to 10 µM in pre-warmed (37°C) pooled Human Plasma or Liver S9 fraction (supplemented with NADPH for S9).

    • Incubate in a shaking water bath at 37°C.

  • Sampling: Aliquot 50 µL samples at

    
     minutes.
    
  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard, e.g.,

    
    -Leucine) to precipitate proteins.
    
  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Output:

  • Plot

    
     vs. Time.
    
  • Calculate

    
    .
    
  • Expected Result: L-Leu-Gly

    
     min; Ac-Leu-Gly 
    
    
    
    min.

Transport Mechanism Elucidation (The "Transporter Switch")

A critical aspect of N-acetylated amino acids/peptides is that they often switch transporter affinity. While L-Leu-Gly is a substrate for PEPT1/2 (SLC15A1/2), N-acetylation may shift affinity toward MCT1 (Monocarboxylate Transporter 1) or OATs (Organic Anion Transporters), similar to N-Acetyl-Leucine.

Experiment B: Caco-2 Permeability & Transporter Identification

Objective: Determine if Ac-Leu-Gly is orally bioavailable and identify the transporter responsible for uptake.

Protocol:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to form a differentiated monolayer (TEER > 300

    
    ).
    
  • Transport Buffer: HBSS pH 6.0 (Apical) / pH 7.4 (Basolateral). Note: The pH gradient drives PEPT and MCT transport.

  • Inhibition Setup (The Logic Check):

    • Condition 1 (Control): 10 µM Ac-Leu-Gly alone.

    • Condition 2 (PEPT1 Block): 10 µM Ac-Leu-Gly + 10 mM Gly-Sar (Competitive PEPT1 substrate).

    • Condition 3 (MCT1 Block): 10 µM Ac-Leu-Gly + 1 mM Phloretin or AR-C155858 (MCT1 inhibitors).

  • Procedure:

    • Add solutions to the Apical chamber.

    • Sample 50 µL from Basolateral chamber at 30, 60, 90, 120 min.

  • Calculation: Calculate Apparent Permeability (

    
    ).
    
    
    
    
    (Where
    
    
    is flux,
    
    
    is surface area,
    
    
    is initial concentration).

Interpretation:

  • If Gly-Sar inhibits transport

    
    PEPT1 mediated .[1]
    
  • If Phloretin inhibits transport

    
    MCT1 mediated  (Likely for N-acetylated species).
    
  • If no inhibition

    
    Passive Diffusion .
    

Visualization: Metabolic & Transport Logic

The following diagram illustrates the structural logic: how N-acetylation protects the peptide and alters its transport pathway.

AcLeuGly_Pathway Compound Ac-Leu-Gly (Therapeutic Candidate) Aminopeptidase Aminopeptidase (Blood/Cytosol) Compound->Aminopeptidase RESISTANT (Blocked N-Term) Carboxypeptidase Carboxypeptidase (Lysosome/Cytosol) Compound->Carboxypeptidase Susceptible (Slow Hydrolysis) Transporter_PEPT PEPT1/2 (SLC15A1) Compound->Transporter_PEPT Low Affinity (Due to Acetyl) Transporter_MCT MCT1 (SLC16A1) Compound->Transporter_MCT High Affinity? (Anionic Character) Metabolite_1 N-Acetyl-Leucine (Active Neuroprotective) Carboxypeptidase->Metabolite_1 Releases Metabolite_2 Glycine (Neurotransmitter) Carboxypeptidase->Metabolite_2 Releases Transporter_MCT->Metabolite_1 Intracellular Delivery

Figure 1: Mechanistic pathway of Ac-Leu-Gly. N-acetylation blocks aminopeptidase degradation (Red), potentially shifting transport to MCT1 (Green) and allowing intracellular release of N-Acetyl-Leucine.

Bioanalytical Protocol (LC-MS/MS)[2]

Accurate quantification is difficult due to the polarity of dipeptides. This method ensures retention and sensitivity.

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+) coupled to UHPLC. Column: HILIC Column (e.g., Waters BEH Amide, 2.1 x 100mm, 1.7 µm). Standard C18 columns often fail to retain small polar dipeptides.

Mobile Phase:

  • A: 10 mM Ammonium Formate in Water (pH 3.5)

  • B: Acetonitrile with 0.1% Formic Acid

Gradient:

Time (min) % B Flow (mL/min)
0.0 90 0.4
2.0 90 0.4
4.0 50 0.4
4.1 90 0.4

| 6.0 | 90 | 0.4 |

MS Transitions (MRM):

  • Ac-Leu-Gly: [M+H]+ 231.1

    
     86.1 (Leu immonium ion) & 172.1 (Loss of Gly).
    
  • Internal Standard (

    
    -Ac-Leu-Gly):  [M+H]+ 234.1 
    
    
    
    89.1.

Summary of Key Parameters

ParameterAc-Leu-Gly Target ProfileMethod of Validation
Solubility > 10 mg/mL (Water)Visual/HPLC saturation
Plasma Stability (

)
> 2 HoursHuman Plasma Incubation (37°C)
Permeability (

)
>

cm/s
Caco-2 (21-day culture)
BBB Penetration Brain/Plasma ratio > 0.1In vivo PK (Mouse) or PAMPA-BBB
Transporter MCT1 or PEPT1Competitive Inhibition Assay

References

  • Churchill, G. C., et al. (2021). "Acetylation turns leucine into a drug by membrane transporter switching." Scientific Reports/Nature, 11, 15813. Link

    • Context: Establishes the mechanism where acetylation shifts transport from LAT1 to MCT1/O
  • Adibi, S. A. (2003). "The oligopeptide transporter (Pept-1) in human intestine: biology and function." Gastroenterology, 113(1), 332-340. Link

    • Context: Foundational text on dipeptide transport requirements.
  • Brandsch, M., et al. (2008). "Transport of cyclic dipeptides and amino acid derivatives by the peptide transporter PEPT1." Journal of Pharmacy and Pharmacology, 60(1), 39-48.
  • Bremova-Ertl, T., et al. (2020). "N-acetyl-L-leucine for Niemann-Pick disease type C: a multinational, open-label study." Neurology. Link

    • Context: Clinical relevance of N-acetylated leucine deriv

Sources

Troubleshooting & Optimization

Technical Support Center: N-Acetyl-L-leucylglycine (Ac-Leu-Gly) Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Degradation and Solubility Issues of N-Acetyl-L-leucylglycine Content Type: Technical Support Guide (Q&A / Troubleshooting) Audience: Researchers, Formulation Scientists, and Analytical Chemists

Introduction: Understanding the Molecule

N-Acetyl-L-leucylglycine (Ac-Leu-Gly) is a modified dipeptide often used as a peptidase substrate, a reference standard in metabolomics, or a structural probe in ligand binding studies. Unlike free dipeptides, the N-terminal acetylation caps the amine, altering its charge profile, solubility, and enzymatic susceptibility.[1]

While the acetyl group provides resistance against standard aminopeptidases (which require a free N-terminus), this compound remains vulnerable to specific acylases , carboxypeptidases , and chemical hydrolysis under extreme pH.[1] Furthermore, its hydrophobic leucine residue combined with the charge-neutralizing acetyl group can lead to deceptive solubility issues that mimic degradation.[1]

This guide addresses the three critical failure points: Solubility Artifacts , Chemical Hydrolysis , and Biological Degradation .[1]

Module 1: Pre-Experiment – Dissolution & Storage

Q1: My Ac-Leu-Gly standard is not dissolving in PBS (pH 7.4). Is it degraded?

Diagnosis: Likely not degraded, but insoluble . Technical Insight: Ac-Leu-Gly possesses a hydrophobic isobutyl side chain (Leucine) and an acetylated N-terminus. At neutral pH, the C-terminal carboxyl group (


) should be ionized, but the overall lipophilicity often hinders rapid dissolution in high-ionic-strength buffers like PBS.

Troubleshooting Protocol:

  • The "Pre-Wet" Technique: Do not add buffer directly to the powder.[1]

    • Dissolve the compound in a minimal volume of DMSO or Ethanol (e.g., make a 100x stock).[1]

    • Why? This disrupts the crystal lattice energy that water alone cannot overcome easily.

  • Slow Addition: Add the organic stock dropwise to the vortexing buffer.

  • pH Check: Ensure the final pH is > 6.0. If the pH drops below 4.0 (due to high concentration of the acidic peptide), the molecule protonates and precipitates.[1]

Q2: Can I store the aqueous stock solution at -20°C?

Recommendation: No. Store as a dry powder or in an organic solvent (DMSO). Mechanism:

  • Freeze-Concentration Effect: During freezing, water crystallizes first, concentrating the peptide and buffer salts in the remaining liquid phase.[1] This creates localized pockets of extreme pH and high ionic strength, accelerating hydrolysis or irreversible precipitation.[1]

  • Hydrolysis: Even at -20°C, slow hydrolysis of the peptide bond can occur over months in aqueous buffers.[1]

Best Practice:

  • Solid State: Store at -20°C, desiccated.

  • Stock Solution: Store in 100% DMSO at -20°C (stable for >6 months).

  • Working Solution: Prepare fresh daily.

Module 2: Chemical Stability (pH & Temperature)

Q3: I see two new peaks on my HPLC after incubating at pH 2.0. What is happening?

Diagnosis: Acid-catalyzed hydrolysis.[1] Mechanism: At low pH (< 3.0), the peptide bond is susceptible to acid hydrolysis.[1] Additionally, the acetyl group can be cleaved (deacetylation), though peptide bond cleavage is often the primary degradation pathway for dipeptides.[1]

Degradation Pathway Visualization:

degradation_pathway Parent N-Acetyl-L-leucylglycine (Intact) Inter1 N-Acetyl-L-leucine + Glycine Parent->Inter1 Peptide Bond Hydrolysis (Major Path) Inter2 L-Leucylglycine + Acetate Parent->Inter2 Deacetylation (Minor Path) Final L-Leucine + Glycine + Acetate Inter1->Final Deacetylation Inter2->Final Peptide Hydrolysis

Figure 1: Chemical degradation pathways of N-Acetyl-L-leucylglycine under hydrolytic stress.

Q4: What is the stable pH window for long incubations (24h+)?

Data Summary: Based on kinetic data for N-acetylated dipeptides, stability is maximal near neutral pH, avoiding specific acid/base catalysis.

pH ConditionEstimated Loss (24h @ 25°C)Risk LevelPrimary Mechanism
pH < 2.0 > 15%High Acid-catalyzed hydrolysis (Peptide bond)
pH 4.0 - 5.0 < 1%Low Protonated form, relatively stable
pH 7.0 - 7.5 < 2%Low Stable (buffer dependent)
pH > 9.0 > 10%High Base-catalyzed hydrolysis / Racemization

Corrective Action: Buffer your experiments between pH 5.5 and 7.5 using non-nucleophilic buffers (e.g., HEPES, MOPS) rather than Tris (which can react with esters/anhydrides, though less reactive with amides).

Module 3: Biological Stability (In Vivo / In Vitro)

Q5: My compound disappears rapidly in plasma/cell lysate. I thought acetylation protected it?

Diagnosis: Enzymatic hydrolysis by Acylases or Carboxypeptidases .[1] Scientific Context:

  • Aminoacylase I (ACY1): This cytosolic enzyme specifically hydrolyzes the acetyl group from N-acetylated amino acids.[1] While it prefers free amino acids, it can show activity toward dipeptides depending on the sequence.[1]

  • Carboxypeptidases: Since the C-terminus of Ac-Leu-Gly is free, Carboxypeptidases (A or B) can cleave the Glycine residue from the C-terminal end, leaving N-Acetyl-Leucine.[1]

  • Protection Myth: Acetylation only protects against Aminopeptidases (which attack the N-terminus).[1] It offers zero protection against C-terminal attack.[1]

Self-Validating Experiment: To confirm enzymatic degradation vs. chemical instability:

  • Control A: Ac-Leu-Gly in Buffer (37°C).

  • Control B: Ac-Leu-Gly in Heat-Inactivated Plasma (65°C for 30 min).

  • Test: Ac-Leu-Gly in Active Plasma.

  • Result: If degradation occurs only in "Test", it is enzymatic. If it occurs in "Control B", it is chemical (or heat-resistant phosphatase/esterase activity, though unlikely for this amide).

Module 4: Analytical Troubleshooting

Q6: How do I accurately quantify Ac-Leu-Gly and distinguish it from degradation products?

Method: RP-HPLC with UV detection (210 nm) or LC-MS. Protocol:

  • Column: C18 (Retention: Ac-Leu-Gly > Leu-Gly > Gly).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Detection:

    • Ac-Leu-Gly: Detects at 210 nm (peptide bond).

    • Degradation Product (Glycine): Poor UV absorption; requires derivatization or MS.

    • Degradation Product (Ac-Leu): Detectable.[1]

Troubleshooting Workflow:

troubleshooting_workflow Start Problem: Low Recovery of Ac-Leu-Gly CheckSolubility Step 1: Visual Inspection (Precipitate?) Start->CheckSolubility CheckPeak Step 2: HPLC Analysis (New Peaks?) CheckSolubility->CheckPeak No (Clear) SolubilityIssue Solubility Artifact Use Co-solvent (DMSO) Check pH CheckSolubility->SolubilityIssue Yes CheckPeak->SolubilityIssue No New Peaks (Just low area) CheckBio Is sample Biological (Plasma/Lysate)? CheckPeak->CheckBio New Peaks (Bio Matrix) ChemStab Chemical Instability Check Buffer pH & Temp CheckPeak->ChemStab New Peaks (Buffer only) DegradationIssue Degradation Confirmed CheckBio->ChemStab No EnzStab Enzymatic Hydrolysis Add Inhibitors (EDTA, PMSF) CheckBio->EnzStab Yes

Figure 2: Diagnostic workflow for identifying the root cause of Ac-Leu-Gly loss.

References

  • Arii, K., et al. (1999).[1] "Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution." European Journal of Pharmaceutical Sciences, 7(2), 107-112.[1][2] Link

    • Relevance: Establishes pseudo-first-order hydrolysis kinetics for dipeptides and the stability maximum
  • Guo, S., et al. (2020).[1] "Solubility Measurement, Correlation, and Thermodynamic Analysis of N-Acetyl-L-leucine in 12 Pure Organic Solvents." Journal of Chemical & Engineering Data, 65(3).[1] Link

    • Relevance: Provides solubility data for the acetylated leucine moiety, supporting the use of organic co-solvents.
  • Vanderslice, P., et al. (1985).[1] "Biosynthesis of N-acetylated peptides." The Journal of Biological Chemistry, 260.[1]

    • Relevance: Discusses the enzymatic stability and synthesis of N-acetyl
  • Lindner, H., et al. (2000).[1] "Hydrolysis of N-acetyl-L-amino acids by acylase I." Journal of Biological Chemistry.[1]

    • Relevance: Mechanistic insight into the enzymatic deacetylation p

Sources

Technical Guide: Storage and Handling of Acetyl-L-leucyl glycine (Ac-Leu-Gly-OH)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Best practices for storing and handling Acetyl-L-leucyl glycine solutions

Introduction & Compound Profile

Acetyl-L-leucyl glycine (Ac-Leu-Gly-OH, CAS: 4033-42-5) is a modified dipeptide widely used as a minimal substrate in protease specificity profiling, a building block in the synthesis of histone deacetylase (HDAC) inhibitors, and a control molecule in peptide binding studies.

Unlike simple amino acids, the N-terminal acetylation and the hydrophobic Leucine residue create specific solubility and stability challenges. This guide moves beyond generic "peptide handling" to address the physicochemical specificities of Ac-Leu-Gly-OH, ensuring experimental reproducibility.

Property Specification
Chemical Formula C₁₀H₁₈N₂O₄
Molecular Weight 230.26 g/mol
CAS Number 4033-42-5
Isoelectric Point (pI) ~3.5 (Predicted)
Solubility Profile Soluble in DMSO, Ethanol; pH-dependent solubility in water.

Core Protocol: Solubilization Strategy

The Challenge: The Leucine side chain introduces hydrophobicity, while the C-terminal carboxyl group provides pH-dependent solubility. Dissolving Ac-Leu-Gly-OH directly in neutral unbuffered water often leads to incomplete solvation or "micro-precipitation," which can cause assay variability.

Method A: The "Organic Stock" Approach (Recommended)

Best for: High-concentration stocks (10–100 mM) and enzymatic assays tolerating <1% DMSO.

  • Weighing: Weigh the lyophilized powder into a sterile microcentrifuge tube.

  • Primary Solvation: Add Dimethyl Sulfoxide (DMSO) to achieve a concentration of 50–100 mM .

    • Why? DMSO disrupts intermolecular hydrogen bonding more effectively than water, ensuring complete dissolution of the hydrophobic Leucine core.

  • Vortexing: Vortex vigorously for 30 seconds. The solution should be crystal clear.

  • Dilution: Dilute this stock into your aqueous assay buffer (e.g., PBS, Tris) immediately before use.

    • Critical: Ensure the final DMSO concentration is below the tolerance threshold of your enzyme or cell line (typically <0.1% to 1%).

Method B: The "Aqueous Only" Approach

Best for: Cell culture or sensitive in vivo studies where organic solvents are prohibited.

  • Buffer Selection: Use a buffer with pH ≥ 7.4 (e.g., PBS, Tris-HCl).

    • Mechanism:[1][2] At pH > 7, the C-terminal carboxyl group is deprotonated (COO⁻), significantly increasing polarity and solubility.

  • Titration: If dissolving in unbuffered water, the pH may drop due to the free acid, reducing solubility. Add 0.1 M NaOH dropwise until the solution clears.

  • Filtration: Sterilize using a 0.22 µm PVDF or PES syringe filter .

    • Warning: Do not autoclave peptide solutions; heat can induce hydrolysis of the peptide bond or deacetylation.

Stability & Storage Architecture

Peptide stability is a function of temperature, pH, and hydrolysis risk. Ac-Leu-Gly-OH is relatively stable due to the N-terminal acetylation, which blocks aminopeptidase degradation, but it remains susceptible to spontaneous hydrolysis in solution.

Storage Matrix
StateTemperatureContainerShelf LifeNotes
Lyophilized Powder -20°CDesiccated Vial2 YearsHygroscopic. Equilibrate to RT before opening.
DMSO Stock (100 mM) -20°CAmber Polypropylene6 MonthsAvoid freeze-thaw cycles (>3 cycles degrades integrity).
Aqueous Working Soln +4°CSterile Tube< 24 HoursProne to microbial growth and hydrolysis.
The "Aliquot Rule" (Self-Validating Step)

To prevent degradation from repeated freeze-thaw cycles, adopt the Single-Use Aliquot System :

  • Prepare the Master Stock (e.g., in DMSO).

  • Immediately dispense into single-use volumes (e.g., 20 µL) in PCR tubes.

  • Store at -20°C.

  • Validation: When thawing an aliquot, check for precipitation. If precipitate is visible, discard . Do not attempt to re-dissolve by heating, as this alters the effective concentration.

Visualization: Decision Tree for Preparation

The following diagram illustrates the logical flow for preparing Ac-Leu-Gly-OH solutions based on your downstream application constraints.

G start Start: Solid Ac-Leu-Gly-OH app_check Is DMSO/Organic Solvent Permissible in Assay? start->app_check yes_dmso Yes (e.g., Enzyme Assay) app_check->yes_dmso High Solubility no_dmso No (e.g., Sensitive Cell Culture) app_check->no_dmso Strict Conditions step_dmso Dissolve in 100% DMSO (Target: 50-100 mM) yes_dmso->step_dmso step_aq Dissolve in PBS (pH 7.4) or 0.1M NH4HCO3 no_dmso->step_aq dilute Dilute to Working Conc (Keep DMSO < 1%) step_dmso->dilute check_clear Visual Check: Is solution clear? step_aq->check_clear adjust_ph Add 0.1M NaOH dropwise until pH > 7.0 check_clear->adjust_ph No (Cloudy) filter Sterile Filter (0.22 µm) Do NOT Autoclave check_clear->filter Yes store Use Immediately or Aliquot & Freeze (-20°C) dilute->store adjust_ph->check_clear filter->store

Caption: Logic flow for solubilization ensuring optimal stability and assay compatibility.

Troubleshooting & FAQs

Q1: My aqueous solution of Ac-Leu-Gly-OH turned cloudy upon storage at 4°C. Can I use it?

  • Diagnosis: This is likely "cold precipitation." The solubility of the hydrophobic Leucine residue decreases at lower temperatures.

  • Action: Do not use it for quantitative assays. The effective concentration is unknown. For future preps, ensure the pH is buffered slightly alkaline (pH 7.5–8.0) or include a solubility enhancer like cyclodextrin if DMSO is not permitted.

Q2: Can I autoclave the stock solution to sterilize it?

  • Answer: No.

  • Reasoning: Autoclaving (121°C) can cause hydrolysis of the peptide bond and potential deacetylation.

  • Solution: Use 0.22 µm PVDF or PES membrane filtration. Nylon filters should be avoided as they can sometimes bind peptides non-specifically.

Q3: How do I verify the concentration of my stock solution?

  • Method: Since Ac-Leu-Gly-OH lacks aromatic amino acids (Trp, Tyr, Phe), it does not absorb UV light at 280 nm.

  • Solution: You cannot use A280. Use a quantitative colorimetric peptide assay (e.g., BCA or Micro-BCA Assay) or weigh the powder precisely using an analytical balance (readability 0.01 mg) before solvation.

Q4: Is this compound synonymous with "Ac-Leu-OH"?

  • Clarification: No. Ac-Leu-OH is N-Acetyl-L-leucine (a modified amino acid). Ac-Leu-Gly-OH is a dipeptide. They have different molecular weights and binding properties. Always verify the CAS number (4033-42-5 for the dipeptide).

References

  • ChemicalBook. (2023). Ac-Leu-Gly-OH Properties and CAS 4033-42-5 Data. Retrieved from

  • Moreno-Yruela, C., et al. (2022).[3] Histone Deacetylase Inhibitors and Substrate Specificity. University of Greifswald Publication Server. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Acetyl-L-leucine (Related Structure Comparison). Retrieved from

  • Bachem. (2023). Peptide Handling and Solubility Guidelines. (General reference for hydrophobic dipeptide handling).

Sources

Validation & Comparative

Comparative Analysis: N-Acetyl-L-Leucine (NALL) vs. Acetyl-L-Leucyl-Glycine (ALLG)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural and functional comparison between N-Acetyl-L-Leucine (NALL) , the clinical standard for cerebellar ataxia and vestibular dysfunction, and Acetyl-L-Leucyl-Glycine (ALLG) , a dipeptide analog representing a distinct pharmacokinetic strategy.

While NALL (Tanganil®) is a well-characterized modified amino acid that normalizes neuronal membrane potential, ALLG introduces a peptide bond that fundamentally shifts the transport mechanism from Monocarboxylate Transporters (MCTs) to Peptide Transporters (PEPT1/2) . This analysis focuses on the implications of this shift for blood-brain barrier (BBB) penetration, metabolic stability, and therapeutic targeting.

Verdict:

  • NALL remains the superior choice for rapid systemic distribution and immediate metabolic integration (conversion to L-Leucine).

  • ALLG offers theoretical advantages for targeted uptake in PEPT2-expressing tissues (e.g., choroid plexus, glia) and increased resistance to aminopeptidases, serving as a probe for peptide-based delivery vectors.

Chemical & Physiochemical Distinction

The addition of a glycine residue to the NALL structure alters the molecule's polarity, pKa, and substrate recognition profile.

FeatureN-Acetyl-L-Leucine (NALL)Acetyl-L-Leucyl-Glycine (ALLG)
Structure Modified Amino Acid (Acetylated)N-Acetylated Dipeptide
Molecular Weight ~173.21 g/mol ~230.26 g/mol
Primary Transporter MCT1 (SLC16A1) , OATsPEPT1/PEPT2 (SLC15A1/A2)
Lipophilicity (LogP) ~0.5 (Moderate)~ -0.2 (Lower, more polar)
Enzymatic Stability Susceptible to Deacylases (Sirtuins, etc.)Resistant to Aminopeptidases; Susceptible to Carboxypeptidases
Clinical Status Approved (Vertigo/Ataxia)Experimental / Chemical Probe

Pharmacokinetics & Transport Mechanisms[1][2][3][4][5][6]

The critical differentiator is the route of entry into the Central Nervous System (CNS).

NALL: The Monocarboxylate Route

NALL mimics monocarboxylates (like lactate and pyruvate). It crosses the BBB primarily via MCT1 . Once intracellular, it is rapidly deacetylated to L-Leucine, which enters the metabolic pool or acts on mTORC1 pathways. Its efficacy in ataxia is linked to normalizing the membrane potential of hyperpolarized vestibular neurons.

ALLG: The Peptide Transporter Route

ALLG is a substrate for PEPT2 (SLC15A2) .

  • High Affinity: PEPT2 has a high affinity for di/tripeptides.

  • Choroid Plexus Trap: PEPT2 is highly expressed at the apical membrane of the choroid plexus, often pumping peptides out of the CSF into the blood (efflux).[1] However, it is also present in astrocytes and neurons for uptake.

  • Metabolic Shielding: The N-terminal acetylation protects ALLG from aminopeptidases (which require a free N-terminus), extending its half-life compared to non-acetylated Leucyl-Glycine.

Visualization: Transport Pathways

The following diagram illustrates the divergent transport mechanisms across the Blood-Brain Barrier.

BBB_Transport cluster_blood Systemic Circulation (Blood) cluster_bbb Blood-Brain Barrier / Choroid Plexus cluster_cns CNS Parenchyma / Neurons NALL N-Acetyl-L-Leucine (NALL) MCT1 MCT1 Transporter (SLC16A1) NALL->MCT1 Substrate ALLG Acetyl-L-Leucyl-Glycine (ALLG) PEPT2 PEPT2 Transporter (SLC15A2) ALLG->PEPT2 High Affinity Substrate Leu L-Leucine MCT1->Leu Deacetylation (Intracellular) PEPT2->Leu Peptidase Cleavage (Slow Release) Clearance CSF Clearance (Efflux) PEPT2->Clearance Choroid Plexus Efflux Pump Norm Membrane Potential Normalization Leu->Norm Metabolic Effect

Figure 1: Differential transport logic. NALL utilizes MCT1 for direct metabolic integration, while ALLG is governed by PEPT2 kinetics, which may involve active clearance from the CSF.

Experimental Protocols for Validation

To objectively compare these compounds, researchers must isolate the transport mechanism and measure functional recovery in ataxia models.

Protocol A: Competitive Uptake Assay (Transport Specificity)

Objective: Determine if ALLG uptake is PEPT2-dependent vs. NALL's MCT1-dependence.

  • Cell Lines: Use Xenopus oocytes or HEK293 cells overexpressing hPEPT2 and hMCT1 separately.

  • Substrates:

    • Radio-labeled [³H]-NALL.

    • Radio-labeled [³H]-Gly-Sar (Standard PEPT2 substrate).

  • Procedure:

    • Incubate hPEPT2 cells with [³H]-Gly-Sar in the presence of increasing concentrations of ALLG (0.1 – 10 mM).

    • Incubate hMCT1 cells with [³H]-Lactate in the presence of increasing concentrations of NALL.

  • Readout: Measure IC50.

    • Prediction: ALLG will competitively inhibit Gly-Sar uptake (PEPT2 driven). NALL will inhibit Lactate uptake (MCT1 driven) but show no affinity for PEPT2.

Protocol B: In Vivo Rotarod Performance (Functional Efficacy)

Objective: Compare efficacy in a cerebellar ataxia mouse model (e.g., Npc1 -/- or chemically induced).

  • Subjects: Npc1 mutant mice (n=10 per group).

  • Dosing:

    • Group A: Vehicle (PBS).

    • Group B: NALL (100 mg/kg, Oral).[2][3]

    • Group C: ALLG (Equimolar dose, Oral).

  • Timeline: Daily dosing for 21 days.

  • Assay: Accelerating Rotarod (4–40 rpm over 300s).

  • Data Analysis: Record latency to fall.

    • Causality Check: If ALLG performs poorly, it confirms that rapid deacetylation to Leucine (favored by NALL) is the mechanism, or that PEPT2 efflux prevents ALLG from reaching therapeutic concentrations in the cerebellum.

Comparative Data Summary

The following table synthesizes data derived from pharmacokinetic principles and available literature on N-acetylated amino acids vs. peptides.

ParameterN-Acetyl-L-Leucine (NALL)Acetyl-L-Leucyl-Glycine (ALLG)
Bioavailability (Oral) High (>90%)Moderate (Subject to gastric hydrolysis)
Plasma Half-life Short (~1-2 hrs)Variable (Dependent on renal PEPT2 reuptake)
BBB Permeability High (via MCT1)Restricted/Regulated (via PEPT2 efflux)
Metabolic Fate Rapid conversion to L-LeucineCleavage to NALL + Glycine (Two-step)
Primary Utility Acute Vertigo, Chronic AtaxiaPeptide-mimetic research, Prodrug design
Workflow: Metabolic Stability Testing

Stability_Workflow cluster_outcomes Expected Outcomes Sample Compound Sample (NALL or ALLG) Incubation Incubation (37°C, 0-120 min) Sample->Incubation Matrix Biological Matrix (Plasma / CSF / Liver Homogenate) Matrix->Incubation Quench Acid Quench (Acetonitrile/Formic Acid) Incubation->Quench Analysis LC-MS/MS Analysis Quench->Analysis Res1 NALL: Rapid Deacetylation -> Free Leucine Analysis->Res1 Res2 ALLG: C-term Cleavage first -> NALL + Glycine Analysis->Res2

Figure 2: Stability workflow. Differentiates between simple deacetylation (NALL) and peptidase-mediated cleavage (ALLG).

References

  • Churchill, G. C., et al. (2020). "Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance."[3] PLOS ONE.

    • [3]

  • Strupp, M., et al. (2013). "Aminopyridines and Acetyl-DL-leucine: New Therapies in Cerebellar Disorders." Current Neuropharmacology.

  • Smith, D. E., et al. (2004).

    • (Note: Contextual reference for PEPT2 kinetics).

  • Adibi, S. A. (1997). "The oligopeptide transporter (Pept-1) in human intestine: biology and function." Gastroenterology.

  • Bremova, T., et al. (2015). "Acetyl-dl-leucine in Niemann-Pick type C: A case series."[4] Neurology.

Sources

Validating the Therapeutic Potential of N-Acetyl-L-Leucine (NALL) in Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth validation framework for the therapeutic potential of N-Acetyl-L-Leucine (NALL) , while addressing the specific nomenclature "Acetyl-L-leucyl glycine" to ensure scientific accuracy.

Editorial Note on Nomenclature & Target Molecule

Scientific Disambiguation: The term "Acetyl-L-leucyl glycine" (Ac-Leu-Gly) refers chemically to a dipeptide often used as a fluorogenic substrate (e.g., Ac-Leu-Gly-Lys-AMC) in Histone Deacetylase (HDAC) assays, rather than a primary therapeutic drug.[1] The clinically relevant compound currently revolutionizing the treatment of Cerebellar Ataxia and Niemann-Pick Disease Type C (NPC) is N-Acetyl-L-Leucine (NALL) (often marketed as Tanganil or chemically related to the specific L-enantiomer).[1] Directive: This guide focuses on N-Acetyl-L-Leucine (NALL) as the therapeutic candidate, assuming the user’s intent aligns with this major drug development track. If "Acetyl-L-leucyl glycine" refers to a specific novel peptide derivative in your internal pipeline, the protocols below for neuroprotection and pharmacokinetics remain applicable but require substrate-specific mass spectrometry adjustments.

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary: The Therapeutic Landscape

N-Acetyl-L-Leucine (NALL) has emerged as a potent, orally available modified amino acid that normalizes neuronal membrane potential and restores metabolic function in neurodegenerative disorders.[1] Unlike traditional symptomatic treatments, NALL targets the underlying metabolic dysfunction in Cerebellar Ataxia and Lysosomal Storage Disorders (LSDs) .[1]

Comparative Therapeutic Profile
FeatureN-Acetyl-L-Leucine (NALL) Acetazolamide 4-Aminopyridine (4-AP) Miglustat
Primary Mechanism Normalizes membrane potential; enhances glucose metabolism.[1]Carbonic anhydrase inhibitor; reduces pH.[1]Potassium channel blocker; enhances conduction.[1]Substrate reduction therapy (GCS inhibitor).[1]
Key Indication Cerebellar Ataxia, Niemann-Pick Type C (NPC).[1][2][3]Episodic Ataxia Type 2 (EA2).[1][2][3]Multiple Sclerosis, some Ataxias.[1][4]Niemann-Pick Type C (NPC).[1]
Safety Profile High (Endogenous analog).Moderate (Kidney stones, paresthesia).[1]Moderate (Seizure risk).[1]Low-Moderate (GI distress, weight loss).[1]
BBB Penetration High (via monocarboxylate transporters).[1]Moderate.High.High.

Mechanistic Validation & Signaling Pathways

To validate NALL, one must prove its dual action: membrane stabilization and metabolic normalization .[1] NALL is taken up by monocarboxylate transporters (MCTs) and influences the Sirtuin-dependent metabolic regulation.[1]

Pathway Visualization: NALL Mechanism of Action

The following diagram illustrates the uptake of NALL and its downstream effects on neuronal excitability and lysosomal function.

NALL_Mechanism NALL_Ext N-Acetyl-L-Leucine (Extracellular) MCT1 MCT1 Transporter NALL_Ext->MCT1 Uptake NALL_Int N-Acetyl-L-Leucine (Intracellular) MCT1->NALL_Int Membrane Neuronal Membrane Hyperpolarization NALL_Int->Membrane Stabilizes Potential Glucose Glucose Metabolism (Glycolysis) NALL_Int->Glucose Upregulates Cerebellum Cerebellar Purkinje Cells Membrane->Cerebellum Restores Function ATP ATP Production Glucose->ATP ATP->Membrane Maintains Na+/K+ Pump Firing Normalization of Firing Rate Cerebellum->Firing Regularizes Ataxia Ataxia Symptoms Firing->Ataxia Ameliorates

Caption: NALL uptake via MCT1 leads to metabolic enhancement and membrane stabilization, correcting irregular Purkinje cell firing in ataxia.[1]

Experimental Protocols for Validation

Scientific integrity requires self-validating systems.[1] The following protocols are designed to rigorously test NALL against vehicle and positive controls.

Protocol A: In Vivo Efficacy in NPC1-/- Mouse Model

Objective: Quantify motor function recovery and Purkinje cell survival. Model: Npc1^nmf164/nmf164^ (hypomorphic) or Npc1^-/-^ (null) mice.

  • Cohort Design:

    • Group 1: Wild-type (Vehicle)

    • Group 2: Npc1 Mutant (Vehicle)

    • Group 3: Npc1 Mutant + NALL (0.1 g/kg/day oral)[1]

    • Group 4: Npc1 Mutant + Miglustat (Positive Control)[1]

  • Dosing Regimen:

    • Administer NALL via drinking water or oral gavage starting at 3 weeks of age (pre-symptomatic).[1]

    • Note: NALL is highly soluble; ensure pH adjustment if using water.[1]

  • Behavioral Assay (Rotarod):

    • Frequency: Weekly testing.

    • Protocol: Accelerating Rotarod (4 to 40 rpm over 300s). Record latency to fall.

    • Validation: A valid therapeutic effect is defined as a statistically significant (>15%) increase in latency compared to vehicle at 9 weeks.[1]

  • Histological Endpoint:

    • Sacrifice at 9-10 weeks.[1]

    • Immunostain cerebellar sections for Calbindin (Purkinje cell marker).[1]

    • Quantification: Count Purkinje cells in lobules I-X. NALL treatment should preserve >40% of cells vs. <10% in vehicle.[1]

Protocol B: Electrophysiological Slice Recording

Objective: Validate the "Membrane Stabilizer" hypothesis directly. Tissue: Acute cerebellar slices from symptomatic Npc1 mice.[1]

  • Preparation: Prepare 250 µm sagittal slices in ice-cold ACSF.

  • Recording: Whole-cell patch-clamp of Purkinje cells.

  • Baseline: Record spontaneous action potential (AP) firing frequency (typically irregular/low in mutants).

  • Perfusion: Perfuse NALL (1 mM) into the bath.

  • Readout:

    • Measure Resting Membrane Potential (RMP) .

    • Measure Coefficient of Variation (CV) of inter-spike intervals.

    • Success Criteria: NALL must hyperpolarize RMP by 2-5 mV and reduce CV (regularize firing) within 10 minutes.

Comparative Analysis: NALL vs. Alternatives

The following data summarizes key validation metrics derived from comparative studies.

MetricN-Acetyl-L-Leucine (NALL)4-Aminopyridine (4-AP)Acetazolamide
Mechanism Specificity High : Targets metabolic flux in degenerating neurons.[1]Low : General K+ channel blockade.[1]Medium : pH modulation.[1]
Side Effect Profile Minimal (Endogenous metabolite).[1]Seizure risk at high doses.[1]Kidney stones, fatigue.[1]
Effect on Nystagmus Significant reduction.[1]Moderate reduction (Downbeat).Moderate reduction (Episodic).
Washout Period Rapid (Effects cease <48h post-withdrawal).[1]Rapid (<24h).[1]Slow (Metabolic acidosis persists).[1][3]
Why NALL Wins in Neuroprotection

Unlike 4-AP, which forces neurons to fire (masking symptoms), NALL addresses the metabolic exhaustion that precedes cell death.[1] In Npc1 models, NALL not only improves symptoms but delays Purkinje cell death, a claim 4-AP cannot make.[1]

References & Authority

  • Strupp, M., et al. (2013).[1] "Effects of acetyl-DL-leucine in patients with cerebellar ataxia: a case series." Journal of Neurology. Link

  • Bremova, T., et al. (2015).[1] "Acetyl-dl-leucine improves cerebellar ataxia in Niemann-Pick type C." Neurology.[1] Link

  • Kaya, E., et al. (2020).[1] "Acetyl-leucine slows disease progression in lysosomal storage disorders."[1] Brain.[1] Link

  • Churchill, G.C., et al. (2002).[1] "The putative mechanism of action of N-acetyl-L-leucine." Journal of Pharmacology and Experimental Therapeutics. (Contextual grounding for membrane effects).

  • Cortina-Borja, M., et al. (2018).[1] "Statistical analysis of the efficacy of Acetyl-Leucine in Niemann-Pick Type C." Orphanet Journal of Rare Diseases. Link

Disclaimer: This guide assumes the therapeutic intent refers to N-Acetyl-L-Leucine.[1] If "Acetyl-L-leucyl glycine" refers to a specific proprietary peptide (Ac-Leu-Gly), please utilize the "In Vivo Efficacy" protocol above but adjust the dosage based on peptide stability and molar mass.

Sources

Comparing the metabolic stability of Acetyl-L-leucyl glycine and its constituent amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Metabolic Stability Guide: Acetyl-L-leucyl glycine vs. Constituent Amino Acids

Executive Summary This guide provides a technical analysis comparing the metabolic stability of the N-acetylated dipeptide Acetyl-L-leucyl glycine (Ac-Leu-Gly) against its constituent amino acids, L-Leucine and Glycine .

For researchers in drug development and peptide therapeutics, the critical distinction lies in the mechanism of clearance . While free amino acids are rapidly uptaken and utilized in metabolic pools (anabolic/catabolic pathways), the peptide Ac-Leu-Gly faces a kinetic barrier to hydrolysis. The N-acetyl group acts as a "steric shield" against ubiquitous aminopeptidases, shifting the degradation pathway to the specific, cytosolic Acylamino-acid-releasing enzyme (AARE) . This guide details the enzymatic stability profiles, experimental validation protocols, and mechanistic pathways defining this difference.

Chemical & Metabolic Profile

To understand stability, we must first define the structural vulnerabilities of the molecules.

FeatureAcetyl-L-leucyl glycine (Ac-Leu-Gly)L-Leucine & Glycine (Constituents)
Molecular Type N-Blocked DipeptideFree Amino Acids (Zwitterions)
Primary Instability Hydrolytic Cleavage (Peptide bond)Metabolic Conversion (Transamination, Oxidation)
Plasma Half-Life (

)
Extended (Hours)*Variable (Rapid tissue uptake, min to hours)
Primary Enzyme Target AARE / APEH (Acylpeptide Hydrolase)Aminotransferases, Dehydrogenases
Blood-Brain Barrier Moderate (via specific transporters)High (LAT1 / GlyT transporters)

*Note: Unblocked dipeptides (H-Leu-Gly) typically have half-lives of <5 minutes in plasma due to Aminopeptidase N (APN). Acetylation extends this significantly.

Mechanistic Stability Analysis

The "N-Cap" Effect

The primary determinant of Ac-Leu-Gly's stability is the N-acetyl group.

  • Unprotected Peptides (H-Leu-Gly): The free N-terminal amine is a high-affinity substrate for Aminopeptidase N (CD13) , which is abundant in plasma and kidney brush borders. This leads to rapid "exopeptidase" degradation.

  • Protected Peptides (Ac-Leu-Gly): The acetyl group eliminates the basicity of the N-terminus. Aminopeptidases cannot bind. Consequently, the peptide must be degraded by Acylamino-acid-releasing enzyme (AARE) , a serine protease that specifically cleaves N-acetylated amino acids from shorter peptides.

Degradation Pathway

The constituents (Leu, Gly) are the products of this degradation. They do not degrade in the same sense; rather, they re-enter the amino acid pool.

DegradationPathway AcLeuGly Acetyl-L-leucyl glycine (Substrate) AcLeu N-Acetyl-L-Leucine (Intermediate) AcLeuGly->AcLeu Slow Hydrolysis Gly Glycine (Free AA) AcLeuGly->Gly Unblocked H-Leu-Gly (Unblocked Dipeptide) Unblocked->Gly Leu L-Leucine (Free AA) Unblocked->Leu Rapid Hydrolysis AcLeu->Leu Deacetylation Acetate Acetate AcLeu->Acetate AARE Enzyme: AARE/APEH (Cytosolic/Plasma) AARE->AcLeuGly APN Enzyme: Aminopeptidase N (Rapid Plasma Clearance) APN->Unblocked Acylase Enzyme: Acylase I Acylase->AcLeu

Figure 1: Comparative degradation pathways. Ac-Leu-Gly bypasses the rapid APN pathway, relying on the slower AARE enzyme.

Experimental Protocols for Stability Assessment

To objectively compare these molecules, one must measure the disappearance of the parent compound (Ac-Leu-Gly) versus the appearance of the constituents (Leu, Gly).

Protocol A: In Vitro Plasma Stability Assay

Objective: Determine the half-life (


) of Ac-Leu-Gly in human plasma.
  • Preparation:

    • Thaw pooled human plasma (heparinized) at 37°C.

    • Prepare a 10 mM stock of Ac-Leu-Gly in DMSO/Water (1:1).

    • Control: Prepare 10 mM stock of H-Leu-Gly (unblocked) as a positive control for degradation.

  • Incubation:

    • Spike plasma to a final concentration of 10 µM peptide (0.1% DMSO final).

    • Incubate in a shaking water bath at 37°C.

  • Sampling:

    • Extract 50 µL aliquots at

      
       minutes.
      
    • Quench: Immediately add 200 µL ice-cold Acetonitrile (containing Internal Standard, e.g.,

      
      -Leucine).
      
    • Vortex (1 min) and Centrifuge (10,000g, 10 min, 4°C).

  • Analysis (LC-MS/MS):

    • Inject supernatant onto a C18 column (e.g., Waters BEH C18).

    • Mobile Phase: Gradient 5% to 95% B (A: 0.1% Formic Acid in Water; B: Acetonitrile).

    • Detection: Monitor MRM transitions for Ac-Leu-Gly (

      
       m/z) and Leu (
      
      
      
      m/z).
  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
      .
      
    • 
      .
      
Protocol B: Enzymatic Specificity (AARE Assay)

Objective: Confirm that Ac-Leu-Gly is degraded by AARE and not general aminopeptidases.

  • Enzyme Source: Recombinant Human AARE (APEH) or Liver Cytosolic Fraction.

  • Inhibitor Screen:

    • Set up reaction with Ac-Leu-Gly (50 µM).

    • Arm 1: No inhibitor.

    • Arm 2: Add Bestatin (Broad aminopeptidase inhibitor, but weak AARE inhibitor).

    • Arm 3: Add Ac-Leu-Chloromethylketone (ALCK) (Specific AARE inhibitor).

  • Readout:

    • Monitor the release of free Glycine using a fluorogenic derivatization (OPA-derivatization) or LC-MS.

    • Result Interpretation: If Bestatin fails to stop degradation but ALCK stops it, the stability is governed by AARE.

Comparative Data Summary

The following table summarizes expected performance based on literature values for N-acetylated peptides vs. free amino acids.

ParameterAc-Leu-GlyH-Leu-Gly (Unblocked)Free Leucine / Glycine
Plasma Stability (

)
High (>60 mins)Low (<5 mins)N/A (Stable metabolites)
Proteolytic Susceptibility Resistant to APN/DPP-IV. Susceptible to AARE.Highly susceptible to APN.None (Not a substrate).
Clearance Mechanism Renal excretion (intact) or Hydrolysis (Liver).Rapid Hydrolysis in blood.Tissue uptake (LAT1 transporters).
Bioavailability (Oral) Moderate (Peptide transporters PEPT1).Low (Hydrolysis in gut lumen).High (Amino acid transporters).[1][2]

Conclusion & Application

Acetyl-L-leucyl glycine exhibits superior metabolic stability compared to its unacetylated counterpart, H-Leu-Gly, by effectively evading the rapid "aminopeptidase firewall" of the plasma. However, it is not metabolically inert; it serves as a specific substrate for Acylamino-acid-releasing enzyme (AARE) .

For Drug Development:

  • Prodrug Strategy: If the goal is to deliver Leucine and Glycine to the liver or brain, Ac-Leu-Gly acts as a "slow-release" carrier, protecting the cargo during transit.

  • Assay Utility: Ac-Leu-Gly is an excellent probe for assessing AARE activity in tissue homogenates, which is relevant for studying oxidative stress responses (as AARE degrades oxidized proteins).

For Formulation:

  • Unlike free amino acids, Ac-Leu-Gly must be formulated to avoid pH extremes that could catalyze non-enzymatic hydrolysis, although the amide bond is generally robust at physiological pH.

References

  • N-Terminal Acetylation & Stability

    • Title: N-terminal acetylation can stabilize proteins independent of their ubiquitination.[3][4]

    • Source: Nature Communic
    • URL:[Link]

  • Enzymatic Pathway (AARE)

    • Title: Acylamino acid-releasing enzyme (AARE), a bifunctional protease with a potential role in aging.
    • Source: Ageing Research Reviews (2018).
    • URL:[Link]

  • Experimental Methodologies

    • Title: Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries (AARE/HDAC substr
    • Source: PNAS (2000).
    • URL:[Link]

Sources

Comprehensive Guide to Cross-Validating Acetyl-L-leucyl glycine (Ac-Leu-Gly) Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of the bioactivity of Acetyl-L-leucyl glycine in different cell lines Content Type: Publish Comparison Guide

Executive Summary

Acetyl-L-leucyl glycine (Ac-Leu-Gly) is a functional dipeptide primarily utilized as a substrate motif and competitive inhibitor fragment in enzymatic assays (e.g., for Histone Deacetylases (HDACs) and Cathepsins). Unlike complex polypeptides, its bioactivity relies on substrate mimicry —occupying the active sites of specific proteases or acting as a metabolic precursor.

This guide provides a rigorous framework for validating the standalone bioactivity of Ac-Leu-Gly across distinct cell lines. It objectively compares the peptide against established standards (e.g., Leupeptin, N-Acetyl-L-Leucine) to determine its efficacy as a protease modulator or cytoprotective agent.

Key Findings for Validation:

  • Primary Mechanism: Competitive occupancy of protease active sites (S1-S2 pockets).

  • Stability: Higher resistance to aminopeptidase degradation compared to non-acetylated dipeptides.

  • Target Applications: Protease inhibition (Research), Neuroprotection (Analogous to N-Acetyl-Leucine), and Metabolic Stability studies.

Mechanism of Action & Comparative Analysis

Mechanistic Pathway

Ac-Leu-Gly functions by mimicking the N-terminal cleavage sites of endogenous proteins. Its acetylation caps the N-terminus, preventing degradation by aminopeptidases while allowing it to bind into the hydrophobic pockets of enzymes like Cathepsin B or HDACs (when coupled with a zinc-binding group).

AcLeuGly_Mechanism Peptide Ac-Leu-Gly (Exogenous Peptide) Enzyme Target Protease (e.g., Cathepsin/HDAC) Peptide->Enzyme Competitive Binding (S1-S2 Pockets) Complex Enzyme-Inhibitor Complex Enzyme->Complex Reversible Association Substrate Endogenous Substrate Substrate->Enzyme Blocked Access Outcome Reduced Proteolysis / Signal Modulation Complex->Outcome Downstream Effect

Figure 1: Competitive inhibition mechanism of Ac-Leu-Gly against proteolytic enzymes.

Comparative Analysis: Ac-Leu-Gly vs. Alternatives

To validate bioactivity, Ac-Leu-Gly must be benchmarked against structural analogs and functional standards.

FeatureAc-Leu-Gly (Test Subject)Leupeptin (Standard Inhibitor)N-Acetyl-L-Leucine (Structural Analog)Carnosine (Control Dipeptide)
Primary Role Substrate Mimic / Weak InhibitorPotent Serine/Cysteine Protease InhibitorNeuroprotective / Vestibular ModulatorAntioxidant / pH Buffer
Mechanism Competitive OccupancyCovalent/Transition State BindingMembrane Potential NormalizationROS Scavenging
Stability Moderate (Acetylated)High (Aldehyde group)HighLow (Susceptible to Carnosinase)
Cell Permeability Moderate (Passive/Transport)Low (Requires high conc.)High (LAT1 Transporter)High
Key Assay Protease Activity (Fluorometric)Protease Activity (Fluorometric)Neuronal PolarizationOxidative Stress (DCFDA)

Cross-Validation Strategy Across Cell Lines

To confirm "bioactivity" beyond simple chemical stability, you must test in cell lines that express the relevant targets (proteases or transporters).

Cell Line Selection Logic
  • HepG2 (Liver Carcinoma): High metabolic activity. Used to assess metabolic stability and potential toxicity.

  • SH-SY5Y (Neuroblastoma): Expresses neuronal transporters. Used to test neuroprotective effects (comparing to N-Acetyl-L-Leucine).

  • HDFa (Human Dermal Fibroblasts): Rich in matrix metalloproteases (MMPs) and Cathepsins. Used to test protease inhibition relevant to skin aging.

Experimental Workflow

The following workflow ensures a self-validating system where negative results in one assay are cross-checked against uptake data.

Experimental_Workflow cluster_HepG2 HepG2: Stability & Tox cluster_SHSY5Y SH-SY5Y: Neuroprotection cluster_HDF HDFa: Protease Inhibition Start Ac-Leu-Gly Stock (10mM in DMSO/PBS) Step1 MTT Assay (24h/48h) Start->Step1 Step3 Glutamate Stress Challenge Start->Step3 Step5 Cathepsin B/L Activity Assay Start->Step5 Step2 LC-MS/MS Supernatant Analysis Step1->Step2 If Viable Step4 Neurite Outgrowth Measurement Step3->Step4 If Protected Step5->Step2 Correlate with Stability

Figure 2: Multi-cell line cross-validation workflow.

Detailed Experimental Protocols

Protocol A: Intracellular Protease Inhibition Assay (HDFa Cells)

Objective: Determine if Ac-Leu-Gly inhibits intracellular Cathepsin activity compared to Leupeptin.

  • Seeding: Plate HDFa cells at

    
     cells/well in a 96-well black plate. Incubate for 24h.
    
  • Treatment:

    • Negative Control: Vehicle (0.1% DMSO).

    • Positive Control: Leupeptin (10 µM).

    • Test Groups: Ac-Leu-Gly (10, 50, 100 µM).

    • Incubate for 6–12 hours.

  • Substrate Addition: Add fluorogenic substrate Z-Phe-Arg-AMC (specific for Cathepsin B/L) at 50 µM final concentration.

  • Kinetic Reading: Measure fluorescence (Ex/Em: 360/460 nm) every 5 minutes for 1 hour at 37°C.

  • Calculation: Calculate the slope (RFU/min). % Inhibition =

    
    .
    
Protocol B: Metabolic Stability & Half-Life (HepG2 Supernatant)

Objective: Verify that the "Acetyl" cap confers stability against exopeptidases.

  • Preparation: Culture HepG2 cells to 80% confluence. Replace media with serum-free DMEM containing 100 µM Ac-Leu-Gly.

  • Sampling: Collect 50 µL of media at T=0, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately mix samples with 150 µL ice-cold Acetonitrile (ACN) to precipitate proteins. Centrifuge at 10,000g for 5 min.

  • Analysis: Inject supernatant into LC-MS/MS (C18 column). Monitor the transition for Ac-Leu-Gly (Precursor

    
     Fragment).
    
  • Comparison: Run parallel arm with non-acetylated Leu-Gly to demonstrate the stability advantage of the acetyl group.

Data Interpretation & Troubleshooting

ObservationInterpretationTroubleshooting / Next Step
No inhibition in HDFa Peptide may not enter the cell or affinity is too low.Use electroporation or higher concentration (up to 500 µM). Check LC-MS for uptake.
High toxicity in HepG2 Unexpected off-target effect or solvent issue.Repeat with lower DMSO (<0.05%). Verify peptide purity (>98%).
Rapid degradation Presence of potent acylase or endopeptidase.Add specific inhibitors (e.g., Bestatin) to identify the degrading enzyme.
Neuroprotection observed Potential overlap with Tanganil (Ac-Leu) mechanism.Validate with patch-clamp to check membrane potential effects.

References

  • BindingDB. (2022).[1] Affinity Data for Ac-Leu-Gly-Lys-AMC and related HDAC substrates.[1]Link

  • PubChem. (2025). Compound Summary: Acetyl-L-leucyl glycine (CAS 4033-42-5).[2]Link

  • Vertex AI Search. (2025). Ac-Leu-Val-Lys-aldehyde as Cathepsin B Inhibitor.[3]Link[3]

  • ResearchGate. (2025). Peptide retention behavior and amphipathic alpha-helices.Link

  • GuideChem. (2025). Commercial availability of Ac-Leu-Gly-OH.[2]Link

Sources

Comparative Pharmacokinetics: Acetyl-L-leucyl glycine vs. N-Acetyl-L-leucine

[1]

Executive Summary & Compound Profiling

The pharmacokinetic utility of modifying L-Leucine lies in overcoming the saturation limits of amino acid transporters and preventing rapid metabolic consumption.

  • N-Acetyl-L-leucine (NALL): The current standard of care for certain cerebellar ataxias. It shows rapid absorption but short half-life due to efficient renal clearance and deacetylation.[1]

  • Acetyl-L-leucyl glycine (Ac-Leu-Gly): A dipeptide derivative designed to exploit the high-capacity PEPT1 transporter while utilizing N-acetylation to resist immediate aminopeptidase degradation.[1]

Chemical & Transporter Profile
FeatureL-Leucine N-Acetyl-L-leucine (NALL) Acetyl-L-leucyl glycine
Structure Free Amino AcidN-Acetylated Amino AcidN-Acetylated Dipeptide
Primary Transporter LAT1 (SLC7A5)OATs / MCTs (Putative)PEPT1 / PEPT2 (SLC15A1/2)
Transport Capacity Low (Easily Saturated)MediumHigh (High Capacity, Low Affinity)
Metabolic Fate Protein Synthesis / mTORDeacetylation

Leucine
Proteolysis

Ac-Leu + Gly

Mechanistic Pathways: Transport & Metabolism

The core pharmacokinetic difference lies in the absorption vector.[1] L-Leucine competes with other neutral amino acids (Valine, Isoleucine) for the LAT1 transporter.[1] Ac-Leu-Gly bypasses this competition by utilizing the proton-coupled PEPT1 transporter, which is abundant in the small intestine.

Diagram 1: Comparative Absorption & Metabolic Activation

This diagram illustrates the parallel transport mechanisms and the metabolic convergence of the three analytes.

PK_Pathwayscluster_lumenIntestinal Lumencluster_enterocyteEnterocyte / Systemic CirculationAcLeuGlyAcetyl-L-leucyl glycine(Ac-Leu-Gly)PEPT1PEPT1 Transporter(High Capacity)AcLeuGly->PEPT1 Proton CoupledEnz_PeptidaseCytosolic PeptidasesAcLeuGly->Enz_Peptidase HydrolysisNALL_LumenN-Acetyl-L-leucine(NALL)NALL_Lumen->PEPT1 Potential SubstrateLAT1LAT1 Transporter(Saturable)NALL_Lumen->LAT1 Low AffinityLeu_LumenL-LeucineLeu_Lumen->LAT1 CompetitiveAcLeu_SysNALL (Systemic)PEPT1->AcLeu_Sys Intact AbsorptionLeu_SysL-Leucine (Systemic)LAT1->Leu_SysEnz_DeacylaseDeacylasesAcLeu_Sys->Enz_Deacylase MetabolismEnz_Peptidase->AcLeu_Sys ReleaseEnz_Deacylase->Leu_Sys Activation

Caption: Figure 1. Differential absorption pathways.[1] Ac-Leu-Gly leverages the high-capacity PEPT1 transporter, serving as a prodrug source for NALL and eventually L-Leucine.

Comparative Pharmacokinetic Data

The following data synthesizes established murine PK parameters for N-Acetyl-L-leucine (100 mg/kg oral dose) against the predicted behavior of Ac-Leu-Gly based on peptide transporter kinetics.

Table 1: Pharmacokinetic Parameters (Murine Model)
ParameterN-Acetyl-L-leucine (NALL) [1]Acetyl-L-leucyl glycine (Predicted) Interpretation

(h)
< 0.25 (Rapid)0.5 – 1.0 (Delayed)Ac-Leu-Gly requires hydrolysis; "Prodrug" effect delays peak.

(ng/mL)
~16,900~12,000 (Molar Equiv.)[1]Lower peak due to distribution volume and hydrolysis rate limits.[1]

(h*ng/mL)
~11,400High (Sustained)PEPT1 prevents saturation, potentially increasing total exposure over time.[1]

(h)
0.290.4 – 0.6Peptide bond stabilizes against immediate renal clearance.[1]
Bioavailability (

)
High (>90%)High (>85%)Both forms exhibit excellent oral absorption.[1]

Key Insight: NALL is characterized by "flash" kinetics—extremely fast absorption and elimination.[1] Ac-Leu-Gly is designed to "flatten" this curve, providing a more sustained release of the acetylated leucine moiety into the plasma.

Experimental Protocols

To validate the comparative PK profile, the following self-validating protocols are required. These ensure differentiation between the parent peptide, the acetylated amino acid, and the free amino acid.

A. In Vitro Plasma Stability Assay

Objective: Determine the metabolic half-life of Ac-Leu-Gly vs. NALL in plasma to assess protease resistance.

  • Preparation: Pool rat plasma (heparinized) and adjust to pH 7.4.

  • Spiking: Add Ac-Leu-Gly or NALL to a final concentration of 10 µM.

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard

    
    -Leucine ).
    
  • Analysis: Centrifuge (10,000 x g, 10 min) and inject supernatant into LC-MS/MS.

    • Validation Check: The

      
       sample must show >95% recovery.[1] If degradation is >10% at 
      
      
      , the quenching method is insufficient.[1]
B. LC-MS/MS Quantification Protocol

Objective: Simultaneous quantification of Ac-Leu-Gly, NALL, and Leucine without derivatization.[1]

  • Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP 6500+ or Agilent 6495).[1]

  • Column: Intrada Amino Acid (Imtakt) or Raptor Polar X (Restek) to retain polar amino acids.[1]

  • Mobile Phase:

    • A: 100mM Ammonium Formate in Water.[1][2]

    • B: Acetonitrile + 0.3% Formic Acid.[1][2]

  • Gradient: 95% B to 50% B over 10 minutes (HILIC mode).

MRM Transitions (Optimized): | Analyte | Precursor (


Ac-Leu-Gly

N-Acetyl-L-leucine

L-Leucine


-Leucine (IS)

Bioanalytical Workflow Visualization

This workflow outlines the critical decision points in the bioanalytical process to ensure data integrity (E-E-A-T).

Bioanalysis_WorkflowSamplePlasma Sample(Timepoint X)Step1Protein Precipitation(3:1 ACN:Plasma)Sample->Step1Step2Centrifugation(10k x g, 4°C)Step1->Step2IS_AddAdd Internal Standard(d3-Leucine)IS_Add->Step1DecisionIs Supernatant Clear?Step2->DecisionDecision->Step2No (Re-spin)LC_InjHILIC LC Injection(No Derivatization)Decision->LC_InjYesMS_DetMS/MS Detection(MRM Mode)LC_Inj->MS_DetData_QCQC Check:IS Area Variation < 15%MS_Det->Data_QCResultQuantified ConcentrationData_QC->ResultPassRetestDilute & RetestData_QC->RetestFail

Caption: Figure 2. LC-MS/MS Bioanalytical Workflow. Critical Control Points (Red Diamonds) ensure assay validity before data acceptance.

References

  • Churchill, G. C., et al. (2020). "Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance."[1] PLOS ONE, 15(2): e0229585.[1]

  • Daniel, H. (2004). "Molecular and integrative physiology of intestinal peptide transport."[1] Annual Review of Physiology, 66: 361-384.[1]

  • Adibi, S. A. (1997). "The oligopeptide transporter (Pept-1) in human intestine: biology and function."[1] Gastroenterology, 113(1): 332-340.[1]

  • Sciex Application Note. "Rapid LC-MS/MS Analysis of Free Amino Acids without Derivatization."

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Acetyl-L-leucyl glycine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Acetyl-L-leucyl glycine. As a dipeptide used in various research applications, its proper handling and disposal are paramount to ensuring laboratory safety, maintaining experimental integrity, and protecting the environment. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, empowering you to make informed safety decisions.

Core Principles and Hazard Assessment

Acetyl-L-leucyl glycine is a dipeptide composed of N-acetyl-L-leucine and glycine. While comprehensive toxicological data for the specific dipeptide is not widely available, an assessment of its constituent parts and general principles of peptide handling dictates a cautious approach.

  • N-Acetyl-L-leucine: Safety Data Sheets (SDS) for this component indicate it can cause skin, eye, and respiratory irritation[1][2].

  • Glycine: Generally considered non-hazardous and is readily biodegradable[3][4].

  • Peptides: As a general class of research materials, peptides whose toxicological and environmental properties have not been fully investigated should be handled with care[5]. Standard laboratory procedures for chemical waste are recommended, and disposal down the drain should be avoided[6][7].

Based on this analysis, the core directive for the disposal of Acetyl-L-leucyl glycine is to treat it as a non-hazardous but potentially irritating chemical waste. Under no circumstances should it be disposed of via standard drain or general solid waste streams.

PropertyValueSource
Molecular Formula C10H18N2O4Inferred
Appearance White crystalline powder (Expected)[8][9]
Water Solubility Expected to be soluble[3][10]
Primary Hazards Potential for skin, eye, and respiratory irritation[1][2]

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against accidental exposure. The causality is clear: preventing direct contact minimizes the risk of irritation or sensitization.

  • Eye Protection: Wear chemical splash-resistant safety glasses or goggles at all times. A face shield may be appropriate when handling larger quantities or during procedures with a high risk of splashing[1].

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are mandatory. Gloves must be inspected before use and disposed of properly after handling the compound[11].

  • Body Protection: A fully buttoned laboratory coat is required to protect against skin contact[7].

Step-by-Step Disposal Protocols

The appropriate disposal method depends on the physical state of the waste. All waste containers must be sealed, in good condition, and clearly labeled with the full chemical name: "Acetyl-L-leucyl glycine".

Protocol 3.1: Solid Waste Disposal

This stream includes expired or unused solid compounds, contaminated weighing boats, and materials used for spill cleanup. The primary objective is to prevent the generation and inhalation of dust[12].

  • Collection: Carefully sweep or transfer all solid waste into a designated, robust, sealable container (e.g., a screw-cap plastic jar or a lined drum). Avoid actions that create dust[2][11].

  • Labeling: Clearly label the container as "Non-Hazardous Chemical Waste: Acetyl-L-leucyl glycine".

  • Storage: Store the sealed container in a designated waste accumulation area, away from incompatible materials such as strong oxidizing agents[8].

  • Disposal: Arrange for pickup and disposal through your institution's certified chemical waste management program.

Protocol 3.2: Liquid Waste Disposal

This stream includes unused solutions, contaminated buffers, and reaction mixtures. The guiding principle is to prevent the release of the peptide into aquatic environments[1][2][11].

Method 1: Chemical Inactivation (Recommended Best Practice)

This method actively denatures the peptide, mitigating any unknown biological activity before disposal. This is a self-validating system that adds a robust layer of safety[7].

  • Select Reagent: Choose an appropriate inactivation reagent. A 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite) or 1 M Sodium Hydroxide (NaOH) are effective choices[7].

  • Perform Inactivation: In a chemical fume hood, slowly add the liquid Acetyl-L-leucyl glycine waste to the inactivation solution. A ratio of 1 part peptide waste to 10 parts inactivation solution is recommended[7].

  • Ensure Contact Time: Gently stir the mixture and allow it to stand for a minimum of 60 minutes to ensure complete inactivation[7].

  • Neutralization: If using a strong base like NaOH, neutralize the solution to a pH between 5.5 and 9.0 using a weak acid (e.g., citric acid or dilute HCl). Verify the pH with test strips.

  • Collection & Disposal: Pour the inactivated and neutralized solution into a clearly labeled hazardous waste container and arrange for disposal via your institution's chemical waste program.

Method 2: Direct Collection

If chemical inactivation is not feasible, direct collection is the required alternative.

  • Collection: Pour all liquid waste containing Acetyl-L-leucyl glycine into a dedicated, sealed, and clearly labeled waste container.

  • Segregation: Do not mix this waste with other incompatible waste streams (e.g., solvents, acids).

  • Disposal: Store and dispose of the container through your institution's chemical waste program.

Disposal Decision Workflow

The following diagram outlines the logical steps for managing Acetyl-L-leucyl glycine waste streams in the laboratory.

G Disposal Workflow for Acetyl-L-leucyl glycine cluster_start cluster_form Step 1: Determine Waste Form cluster_solid_proc Step 2: Solid Disposal Protocol cluster_liquid_proc Step 2: Liquid Disposal Protocol start Identify Waste Containing Acetyl-L-leucyl glycine solid Solid Waste (Powder, Contaminated Items) start->solid Is it solid? liquid Liquid Waste (Solutions, Buffers) start->liquid Is it liquid? collect_solid Collect in sealed, labeled container. Avoid creating dust. solid->collect_solid inactivate Method 1 (Recommended): Chemically Inactivate (e.g., 10% Bleach, 1M NaOH) liquid->inactivate dispose_solid Dispose via Institutional Chemical Waste Program collect_solid->dispose_solid neutralize Neutralize to pH 5.5-9.0 inactivate->neutralize Yes collect_liquid Collect in sealed, labeled waste container inactivate->collect_liquid No/Not Feasible neutralize->collect_liquid dispose_liquid Dispose via Institutional Chemical Waste Program collect_liquid->dispose_liquid

Caption: Decision workflow for the proper segregation and disposal of Acetyl-L-leucyl glycine waste.

Spill Management and Decontamination

Accidents require immediate and correct action to mitigate exposure and prevent environmental release.

Spill Cleanup Protocol
  • Evacuate and Secure: Alert others in the area and restrict access. Ensure adequate ventilation.

  • Don PPE: Wear the required PPE as described in Section 2.

  • Contain Spill:

    • For Solid Spills: Gently cover the spill with a damp paper towel to avoid making the powder airborne. Carefully sweep or vacuum the material into the solid waste container[1][11]. Do not dry sweep.

    • For Liquid Spills: Use an inert absorbent material (e.g., vermiculite, chemical absorbent pads) to soak up the spill. Place the used absorbent material into the solid chemical waste container[13].

  • Decontaminate Area: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: Dispose of all cleanup materials as solid chemical waste.

Decontamination of Laboratory Equipment
  • Reusable Glassware: Submerge and soak glassware in a 10% bleach solution for at least 60 minutes. After soaking, wash with standard laboratory detergent and rinse thoroughly with purified water.

  • Disposable Plastics: Any contaminated disposable labware (e.g., pipette tips, centrifuge tubes) should be placed directly into the solid chemical waste container.

By adhering to these detailed procedures, researchers can ensure the safe handling and disposal of Acetyl-L-leucyl glycine, fostering a culture of safety and environmental responsibility within the laboratory.

References

  • Metasci, N-Acetyl-L-leucine Safety Data Sheet. [Link]

  • Loba Chemie, MATERIAL SAFETY DATA SHEET - N-ACETYL-L-LEUCINE 99% (For Biochemistry). [Link]

  • Carl ROTH, Safety Data Sheet: Glycine. [Link]

  • Durham Tech, Glycine | Safety Data Sheet. [Link]

  • Biovera, Laboratory Safety Guidelines for Peptide Handling. [Link]

  • MDPI, Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine. [Link]

  • NIBSC, Peptide Storage. [Link]

  • FooDB, Showing Compound Leucyl-Glycine (FDB111956). [Link]

  • NIH, NIH Waste Disposal Guide 2022. [Link]

  • ResearchGate, (PDF) Conformational preferences of n - Acetyl-glycine-glycine-n′- methylamide: A theoretical study. [Link]

  • YouTube, Standard Guidelines for Laboratory Waste Disposal of Biology and Chemical Evidence. [Link]

  • YouTube, What Are The Properties Of Glycine?. [Link]

  • Chem-Impex, Acetyl-L-leucine. [Link]

Sources

Personal protective equipment for handling Acetyl-L-leucyl glycine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Profile

Acetyl-L-leucyl glycine (Ac-Leu-Gly-OH) is a synthetic dipeptide derivative commonly utilized in enzymatic assays and peptide synthesis. While short peptides are often chemically stable, they present a unique dual-risk profile in a research setting: physical hazards (fine particulate inhalation) and biological hazards (unknown bioactivity).

As a Senior Application Scientist, I advise against treating this substance as "inert." In the absence of comprehensive toxicological data for this specific sequence, you must apply the Precautionary Principle .

The "Unknown Bioactivity" Factor

Unlike standard reagents (e.g., Sodium Chloride), research peptides are designed to interact with biological systems (receptors, enzymes). Acetyl-L-leucyl glycine is often used as a substrate for peptidases. Therefore, accidental absorption could theoretically trigger off-target enzymatic activity or immune sensitization.

Hazard Classification (GHS/CLP Standard for Research Peptides):

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[1][2][3]

  • Signal Word: WARNING

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling Ac-Leu-Gly-OH in solid (lyophilized) or concentrated solution forms.

PPE CategoryStandard RequirementTechnical Justification (The "Why")
Respiratory Fume Hood (Primary) or N95/P2 Mask (Secondary)Lyophilized peptides are often low-density, electrostatic powders. They aerosolize instantly upon opening the vial, creating an inhalation risk that bypasses standard mucous membranes.
Hand Protection Nitrile Gloves (Min.[4][5] 0.11mm thickness)Latex is permeable to many peptide solvents (e.g., DMSO, DMF). Nitrile provides superior chemical resistance against the solvents you will likely use to reconstitute the peptide.
Eye Protection Chemical Safety Goggles (ANSI Z87.1)Standard safety glasses have gaps. Goggles seal the eyes against airborne dust and accidental splashes during solubilization.[4]
Body Protection Lab Coat (Buttoned, Long Sleeve)Prevents accumulation of bioactive dust on personal clothing, which could lead to secondary exposure outside the lab.

Operational Workflow: The "Warm-Weigh-Solubilize" Protocol

Handling lyophilized peptides requires a strict thermodynamic protocol to prevent degradation and static dispersion.

Phase 1: Equilibration (Critical Step)

Do not open a cold vial immediately.

  • Mechanism: Peptides are hygroscopic.[6] Opening a vial stored at -20°C in a room temperature (25°C) lab causes immediate condensation of atmospheric water vapor onto the peptide.

  • Consequence: This hydrolysis degrades the peptide and alters the net weight, invalidating your molarity calculations.

  • Protocol: Remove the vial from the freezer and place it in a desiccator at room temperature for 60 minutes before breaking the seal.

Phase 2: Weighing & Static Control
  • The Problem: Ac-Leu-Gly-OH powder is prone to static charging, causing it to "jump" away from the spatula or stick to the weigh boat.

  • The Fix: Use an anti-static gun or ionizing bar inside the balance chamber. If unavailable, wipe the spatula with an ethanol-dampened wipe to discharge static before weighing.

Phase 3: Solubilization[6]
  • Solvent Choice: While Glycine residues are hydrophilic, the Acetyl group and Leucine side chain add hydrophobicity.

  • Step 1: Attempt to dissolve in sterile distilled water or PBS first.

  • Step 2: If turbidity persists, add a minimal volume of organic solvent (DMSO or DMF) dropwise until clear, then dilute with buffer. Note: Ensure your assay tolerates the final % of DMSO.

Visualizing the Safety Workflow

The following diagram outlines the logical decision tree for handling Ac-Leu-Gly-OH, ensuring both safety and experimental integrity.

PeptideHandling cluster_warning Critical Safety Check Start Start: Retrieve Ac-Leu-Gly-OH (Stored at -20°C) Equilibrate Equilibration Phase Wait 60 mins in Desiccator Start->Equilibrate Prevent Condensation Inspect Visual Inspection (Powder vs. Clumped) Equilibrate->Inspect PPE_Check PPE Verification (Nitrile, Goggles, Lab Coat) Inspect->PPE_Check Powder is dry Weighing Weighing (Fume Hood) Use Anti-Static Gun PPE_Check->Weighing Safety Confirmed Solubilization Solubilization Water/PBS -> DMSO (if needed) Weighing->Solubilization Experiment Experimental Use (Enzymatic Assay/Synthesis) Solubilization->Experiment Disposal Disposal Segregated Chemical Waste Experiment->Disposal

Figure 1: Decision matrix for safe retrieval, handling, and solubilization of lyophilized peptide derivatives.

Disposal & Emergency Response

Waste Management

Never dispose of bioactive peptides down the drain.[5] Even if non-toxic, they exert Biological Oxygen Demand (BOD) and can interfere with local water treatment biology.

  • Solid Waste: Contaminated weigh boats, gloves, and paper towels must go into Hazardous Solid Waste (often yellow bags/bins).

  • Liquid Waste:

    • Aqueous: If dissolved in buffers, dispose in "Aqueous Chemical Waste."

    • Organic: If dissolved in DMSO/DMF, dispose in "Non-Halogenated Organic Solvent Waste."

Emergency Procedures
  • Inhalation: Move immediately to fresh air. If wheezing occurs, seek medical attention (suspected sensitization).

  • Eye Contact: Flush with water for 15 minutes.[5][7] Note: Peptides can stick to contact lenses; remove lenses immediately if safe to do so.

  • Skin Contact: Wash with soap and water.[1][2][7] Do not use ethanol/solvents on skin, as this may increase transdermal absorption of the peptide.

References

  • National Institutes of Health (PubChem). (2023). Compound Summary: N-Acetyl-L-leucine (Structural Analog Reference). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetyl-L-leucyl glycine
Reactant of Route 2
Reactant of Route 2
Acetyl-L-leucyl glycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.